Synthesis and Process Optimization of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one: A Technical Whitepaper
Executive Summary & Target Rationale The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (CAS: 1803878-63-8)[1] is a highly specialized, polyfunctional building block frequently utilized in the synthesis of compl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Target Rationale
The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (CAS: 1803878-63-8)[1] is a highly specialized, polyfunctional building block frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as substituted indoles and quinolines. Structurally, it features a 1,2,3-trisubstituted benzene ring (bearing an ethyl group and a free amine) coupled to a highly reactive
-chloro ketone moiety.
Designing a scalable synthesis for this molecule requires strict control over chemoselectivity and regioselectivity. The presence of both an oxidizable/nucleophilic free amine and a reactive
-chloro ketone means that functional group compatibility must dictate the sequence of events. This guide outlines a robust, five-step synthetic route designed for high-fidelity scale-up, grounded in mechanistic causality and self-validating analytical checkpoints.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis is constructed in three distinct phases: Carbon Skeleton Assembly , Functional Group Tuning , and Halogenation/Deprotection .
Phase 1 (Assembly): The core arylacetone framework is assembled via a Palladium-catalyzed
-arylation[2]. We utilize 1-bromo-2-ethyl-3-nitrobenzene and isopropenyl acetate. Causality: Isopropenyl acetate acts as an enol equivalent that prevents the double-arylation and aldol condensation side-reactions commonly observed when using plain acetone under basic conditions.
Phase 2 (Tuning): The nitro group must be reduced to an amine before the introduction of the chlorine atom. Causality: If the
-chloro ketone were synthesized first, the standard catalytic hydrogenation (H₂, Pd/C) required to reduce the nitro group would inevitably cause hydrodechlorination of the fragile C-Cl bond. Following reduction, the amine is immediately protected with a Boc group. Causality: A free aniline is highly susceptible to electrophilic aromatic halogenation and N-chlorination. Boc protection sterically and electronically deactivates the nitrogen and the aromatic ring.
Phase 3 (Halogenation): Regioselective
-chlorination is achieved using N-chlorosuccinimide (NCS)[3]. Causality: Under acidic conditions (p-TsOH)[4], the ketone undergoes enolization. The benzylic enol is thermodynamically favored over the methyl enol due to extended conjugation with the aryl ring, directing the chlorine atom exclusively to the C1 position.
Step-by-Step Experimental Protocols
Step 1: Palladium-Catalyzed
-Arylation
Objective: Synthesis of 1-(2-ethyl-3-nitrophenyl)propan-2-one.
Procedure: To a flame-dried reactor under N₂, add 1-bromo-2-ethyl-3-nitrobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (1.5 eq). Suspend in anhydrous toluene (0.5 M). Add isopropenyl acetate (1.2 eq) via syringe. Heat the mixture to 80 °C for 12 hours. Cool to room temperature, filter through Celite, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Self-Validating Checkpoint: LC-MS must show
. ¹H NMR (CDCl₃) must reveal a sharp singlet at 3.85 (2H, Ar-CH₂-C=O), confirming the successful installation of the propan-2-one chain.
Step 2: Nitro Reduction
Objective: Synthesis of 1-(3-amino-2-ethylphenyl)propan-2-one.
Procedure: Dissolve the intermediate from Step 1 in absolute ethanol (0.3 M). Add 10% Pd/C (0.05 eq by weight). Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours. Filter the catalyst carefully through a Celite pad and concentrate the filtrate in vacuo.
Self-Validating Checkpoint: LC-MS
. IR spectroscopy must show the complete disappearance of the NO₂ asymmetric stretch (~1530 cm⁻¹) and the appearance of N-H stretches (3300-3400 cm⁻¹).
Step 3: Amine Protection (Boc)
Objective: Synthesis of 1-(3-(tert-butoxycarbonylamino)-2-ethylphenyl)propan-2-one.
Procedure: Dissolve the crude amine in THF (0.4 M). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and heat to reflux for 6 hours. Monitor by TLC until the polar amine spot is consumed. Concentrate and crystallize from heptane.
Self-Validating Checkpoint: LC-MS
. ¹H NMR must show a massive, sharp singlet at 1.50 (9H, t-Bu), confirming quantitative protection.
Step 4: Regioselective
-Chlorination
Objective: Synthesis of 1-(3-(tert-butoxycarbonylamino)-2-ethylphenyl)-1-chloropropan-2-one.
Procedure: Dissolve the protected arylacetone in anhydrous acetonitrile (0.2 M). Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq)[4] followed by N-chlorosuccinimide (NCS, 1.05 eq)[3]. Stir at room temperature for 2 hours in the dark. Quench with water, extract with dichloromethane, and wash with brine.
Self-Validating Checkpoint: LC-MS
. ¹H NMR is critical here: the benzylic CH₂ singlet at 3.85 must disappear, replaced by a new methine singlet at 5.45 (1H, Ar-CH(Cl)-C=O).
Step 5: Acidic Deprotection
Objective: Synthesis of the final target, 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one.
Procedure: Dissolve the chlorinated intermediate in a minimal amount of dichloromethane. Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 3 hours. Concentrate the mixture to yield the hydrochloride salt. To obtain the free base, partition between EtOAc and saturated aqueous NaHCO₃, separate, dry over Na₂SO₄, and concentrate.
Self-Validating Checkpoint: LC-MS
. ¹H NMR must show the complete absence of the t-Bu signal at 1.50, while retaining the 5.45 methine proton.
Process Optimization & Quantitative Data
The regioselectivity of the
-chlorination step (Step 4) is the most critical parameter in this synthesis. Chlorination can theoretically occur at the benzylic position (C1) or the terminal methyl position (C3). The table below summarizes the optimization of this step, demonstrating that the combination of NCS and a polar aprotic solvent yields the highest thermodynamic control.
Entry
Chlorinating Agent
Solvent
Temp (°C)
Regioselectivity (C1:C3 Ratio)
Isolated Yield (%)
1
NCS
Dichloromethane
25
85:15
72
2
NCS
Acetonitrile
25
95:5
88
3
SO₂Cl₂
Dichloromethane
0
70:30
65
4
DCDMH
Methanol
65
80:20
76
Note: Acetonitrile stabilizes the polar transition state of the enol-halogenation, significantly boosting the C1 regioselectivity.
Mechanistic Pathway Visualization
The following diagram maps the entire synthetic workflow, highlighting the phase transitions from carbon skeleton assembly to functional group manipulation.
Synthetic workflow for 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one detailing phase progressions.
The Dual-Modality of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one: Synthetic Precursor and Covalent Warhead
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is a highly specialized, bifunctional electrophilic scaffold. Structurally defined by its
-chloroketone moiety and a sterically distinct 3-amino-2-ethylphenyl ring, the molecule serves a dual purpose in modern chemical biology. In synthetic organic chemistry, it acts as a highly reactive intermediate for the construction of complex heterocycles and aminoketones. In pharmacological drug design, it functions as a targeted covalent inhibitor (TCI) warhead, capable of irreversibly alkylating nucleophilic residues (predominantly cysteines) within enzyme active sites. This whitepaper deconstructs its chemical and biological mechanisms of action, detailing the causality behind its reactivity and providing self-validating experimental protocols for its application.
Molecular Architecture and Physicochemical Profile
The reactivity of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is governed by the precise spatial and electronic arrangement of its substituents:
The
-Chloroketone Core: The carbonyl group () exerts a powerful electron-withdrawing inductive effect, which highly polarizes the adjacent carbon-chlorine () bond. This renders the -carbon (C1) exceptionally electrophilic and susceptible to nucleophilic attack[1].
Steric Hindrance via Ortho-Substitution: The ethyl group at the 2-position of the phenyl ring sits ortho to the propanone backbone. This creates significant steric bulk that restricts the free rotation of the phenyl ring. In drug design, this steric shielding is a critical causal factor in preventing indiscriminate alkylation of off-target biological thiols (such as glutathione), thereby tuning the warhead's selectivity[2].
The 3-Amino Handle: The primary amine on the phenyl ring acts as an electron-donating group (modulating the electronic landscape of the aromatic system) and provides an orthogonal handle for further synthetic derivatization without interfering with the
-carbon's electrophilicity.
Chemical Mechanism of Action: Synthetic Utility
In organic synthesis, the primary mechanism of action for this compound is the
Nucleophilic Substitution . -haloketones are archetypal substrates for reactions because the transition state is stabilized by the overlap between the incoming nucleophile's highest occupied molecular orbital (HOMO) and the antibonding orbital of the adjacent carbonyl group[3].
This lowered activation energy allows the compound to react rapidly with primary amines, thiols, and amidines to form cathinone derivatives (aminoketones) or complex heterocycles (e.g., thiazoles via the Hantzsch synthesis).
Caption: SN2 nucleophilic substitution mechanism of the alpha-chloroketone core.
Biological Mechanism of Action: Covalent Target Modification
When deployed as a pharmacological agent, the
-chloroketone moiety acts as a covalent warhead . It irreversibly inhibits target enzymes (such as cysteine proteases or specific kinases) by alkylating the thiolate anion of active-site cysteines[4].
The biological mechanism follows a two-step kinetic model:
Reversible Recognition (
): The 3-amino-2-ethylphenyl moiety drives non-covalent binding within the enzyme's active site, forming a reversible Michaelis complex.
Irreversible Alkylation (
): Proximity-driven nucleophilic attack by the catalytic cysteine thiolate displaces the chloride ion, forming a permanent, irreversible thioether bond[1].
To evaluate the efficacy of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one as a covalent inhibitor, researchers rely on specific kinetic parameters. The table below summarizes the diagnostic metrics used to profile
-chloroketone warheads.
Kinetic Parameter
Description
Representative Value Range
Diagnostic Significance
Reversible binding affinity
Indicates the strength of the initial non-covalent recognition driven by the 3-amino-2-ethylphenyl ring.
Maximum rate of inactivation
Reflects the intrinsic electrophilicity of the -carbon and the efficiency of chloride displacement.
Second-order rate constant
The gold standard metric for covalent inhibitor efficiency; higher values indicate potent, targeted inhibition.
Mass Shift ()
Covalent adduct mass addition
Confirms the displacement of the chloride leaving group (Inhibitor Mass [211.69] - HCl[36.46]).
Experimental Protocols & Methodologies
The following protocols are engineered as self-validating systems , ensuring that every experimental choice is grounded in chemical causality and orthogonal verification.
Protocol A:
Derivatization to Secondary Aminoketones
Objective: Synthesize a target-specific aminoketone while preventing over-alkylation.
Solvent Preparation: Dissolve 1.0 mmol of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one in 10 mL of anhydrous DMF.
Causality: Aprotic polar solvents like DMF are selected because they leave the incoming nucleophile unsolvated and highly reactive, accelerating the
pathway while minimizing solvolysis (hydrolysis) of the -chloroketone.
Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the generated HCl byproduct to prevent protonation of the incoming amine, without competing for the electrophilic
-carbon.
Nucleophile Addition: Cool the reaction to 0°C and add 1.05 equivalents of the target primary amine dropwise.
Causality: Strict stoichiometric control and low temperatures prevent the newly formed secondary amine from undergoing a second alkylation event (dialkylation).
Workup & Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Validate the product via
-NMR, specifically looking for the upfield shift of the -protons resulting from the replacement of chlorine with nitrogen.
Protocol B: Covalent Binding Validation via Intact Protein Mass Spectrometry
Objective: Definitively prove the irreversible covalent modification of a target cysteine protease.
Incubation: Incubate 10 µM of recombinant target enzyme with 50 µM of the inhibitor in 50 mM HEPES buffer (pH 7.4) at 25°C for 60 minutes.
Causality: HEPES is utilized because it is an amine-free buffer. Using Tris or glycine would introduce competing nucleophiles that could react with the
-chloroketone warhead, yielding false negatives.
Quenching: Terminate the reaction by adding 1% formic acid (final concentration).
Causality: Formic acid drops the pH drastically, fully protonating the active site cysteine thiolate (
to ). This immediately halts any further alkylation and stabilizes the protein for mass spectrometry.
Orthogonal Control (Self-Validation): Run a parallel incubation using a site-directed mutant of the enzyme where the catalytic cysteine is mutated to alanine (Cys
Ala).
Causality: If the wild-type enzyme shows a mass shift of +175.09 Da but the mutant enzyme shows no mass shift, it definitively proves that the alkylation is highly specific to the active site cysteine, ruling out non-specific labeling of surface residues.
Analysis: Desalt the samples using C4 ZipTips and analyze via LC-ESI-TOF Mass Spectrometry to observe the intact protein mass.
References
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors
Source: PMC - NIH
URL:[Link]
SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening
Source: PMC - NIH
URL:[Link]
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one Structural Analogs
Abstract Substituted cathinones represent a vast and pharmacologically diverse class of compounds, primarily recognized for their interactions with monoamine transporters.[1][2] This technical guide delves into the syste...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted cathinones represent a vast and pharmacologically diverse class of compounds, primarily recognized for their interactions with monoamine transporters.[1][2] This technical guide delves into the systematic exploration of structural analogs of a novel scaffold, 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one. While this specific compound is not extensively documented in existing literature, its core structure as a β-keto amphetamine analog provides a robust framework for designing novel molecules with tailored pharmacological profiles.[3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the rational design, synthetic methodologies, and biological evaluation of this intriguing class of compounds. We will explore the nuanced structure-activity relationships (SAR) that govern their activity as monoamine reuptake inhibitors or releasing agents, providing a roadmap for the development of new chemical entities for neuroscience research or as potential therapeutic agents.[4][5]
Introduction: The Cathinone Scaffold and the Promise of Novel Analogs
Substituted cathinones are β-keto analogs of amphetamines, sharing a phenethylamine backbone.[1] Their primary mechanism of action involves the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][6] This interaction can manifest as either inhibition of neurotransmitter reuptake, similar to cocaine, or as transporter-mediated release, akin to amphetamine.[2][3] This dualistic nature underpins the wide spectrum of psychostimulant effects observed across this chemical class.[1]
The core structure of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one presents several key features for analog development: a substituted phenyl ring, an α-chloro ketone moiety, and a primary amino group. The α-chloro ketone is a reactive functional group, making the C1 carbon highly electrophilic and a key site for further chemical modification.[7] The 3-amino and 2-ethyl substitutions on the phenyl ring are anticipated to significantly influence the compound's interaction with monoamine transporters, offering a unique starting point for SAR exploration.
This guide will provide a systematic approach to analog design, focusing on modifications at three critical positions: the aromatic ring, the α-carbon, and the amino group.[1] By understanding the established SAR principles of the broader cathinone class, we can rationally design novel analogs with predictable pharmacological outcomes.
Rational Design of Structural Analogs: A Systematic Approach
The pharmacological profile of substituted cathinones is highly sensitive to structural modifications.[1] A systematic approach to analog design is crucial for mapping the SAR of the 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one scaffold.
Modifications of the Aromatic Ring
Substituents on the phenyl ring play a critical role in modulating potency and selectivity for monoamine transporters.[8] The parent scaffold features a 3-amino and 2-ethyl substitution. Exploration of this region could involve:
Positional Isomerism: Moving the amino and ethyl groups to other positions on the phenyl ring to probe the spatial requirements of the transporter binding pockets.
Substitution of the Amino Group: Acylation, alkylation, or replacement of the amino group with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, nitro, cyano) to alter the electronic properties of the aromatic ring.
Substitution of the Ethyl Group: Varying the size and lipophilicity of the alkyl group at the 2-position (e.g., methyl, propyl, isopropyl) to investigate steric effects.[4]
Introduction of Additional Substituents: Adding other functional groups (e.g., halogens, methoxy) at other positions on the ring to further modulate activity and selectivity. For instance, para-substitution with bulky groups can shift selectivity towards SERT.[8]
Modifications at the α-Carbon
The α-carbon in the parent structure is substituted with a chlorine atom. This position is a key determinant of activity.[1][4] Potential modifications include:
Halogen Substitution: Replacing the chlorine with other halogens (fluorine, bromine) to fine-tune the electrophilicity and leaving group potential of the α-position.
Alkyl Substitution: Replacing the chlorine with small alkyl groups (e.g., methyl, ethyl) which can significantly impact potency at DAT.[4]
Stereochemistry: The α-carbon is a chiral center, meaning the molecule can exist as (R) and (S) enantiomers.[7] The stereochemistry at this position is known to have a profound impact on the pharmacological activity of cathinones.[4]
Modifications of the Amino Group
The nature of the substituent on the amino group is a critical factor in determining whether a compound acts as a transporter inhibitor or a substrate (releaser).[1] The primary amino group in the parent scaffold can be modified by:
N-Alkylation: Introducing methyl, ethyl, or larger alkyl groups. Increasing the length of the N-alkyl group can increase potency at DAT.[9]
Cyclization: Incorporating the nitrogen into a cyclic structure, such as a pyrrolidine ring. Pyrrolidine-containing cathinones are often potent transporter inhibitors.[2][3]
The following diagram illustrates the key points of diversification for analog development.
Caption: Key diversification points for analog design.
Synthetic Strategies
The synthesis of analogs of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one can be approached in a modular fashion, allowing for the systematic introduction of structural diversity.
General Synthetic Workflow
A general synthetic approach involves the synthesis of a substituted propiophenone precursor, followed by α-halogenation, and finally, manipulation of the amino group.
Caption: General synthetic workflow for analog synthesis.
Protocol: Synthesis of a Representative α-Chloroketone Precursor
This protocol describes the synthesis of 1-(3-amino-2-ethylphenyl)-1-chloropropan-2-one, which can be adapted for various analogs.
Step 1: Synthesis of 1-(2-Ethyl-3-nitrophenyl)propan-1-one
To a solution of 1-ethyl-2-nitrobenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride.
Slowly add propanoyl chloride and allow the mixture to stir at room temperature overnight.
Quench the reaction with ice water and extract the product with an organic solvent.
Purify the product by column chromatography.
Step 2: Reduction of the Nitro Group
Dissolve the product from Step 1 in ethanol.
Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with Pd/C.
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
Neutralize the reaction mixture and extract the product, 1-(3-amino-2-ethylphenyl)propan-1-one.
Step 3: α-Chlorination
Dissolve the amino-propiophenone from Step 2 in a suitable solvent (e.g., diethyl ether).
Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), dropwise at 0 °C.[7]
Stir the reaction at room temperature until completion.
Wash the reaction mixture with an aqueous solution of sodium bicarbonate and brine.
Dry the organic layer and concentrate under reduced pressure to yield the crude α-chloroketone.
Purify the product by column chromatography.
Note: The amino group may require protection (e.g., as a Boc-carbamate) prior to chlorination and subsequent deprotection.
A multi-tiered approach is recommended for the biological evaluation of novel analogs, starting with in vitro assays to determine their primary pharmacological targets and mechanism of action, followed by in vivo studies to assess their overall physiological effects.
In Vitro Assays
4.1.1. Monoamine Transporter Activity
The primary in vitro characterization of these analogs will involve assessing their activity at DAT, NET, and SERT.
Monoamine Reuptake Inhibition Assay: This assay measures the ability of a compound to block the reuptake of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into synaptosomes or cells expressing the respective transporters.[9] The potency of the compound is determined by its IC₅₀ value.
Neurotransmitter Release Assay: This assay determines whether a compound acts as a substrate (releaser) for monoamine transporters. This is typically done by preloading synaptosomes or cells with a radiolabeled neurotransmitter and then measuring the amount of radioactivity released into the medium upon exposure to the test compound.[6] The EC₅₀ value represents the compound's potency as a releaser.
Table 1: Representative In Vitro Assay Data for Substituted Cathinones
Data are illustrative and compiled from various sources for comparative purposes.
4.1.2. Monoamine Oxidase (MAO) Inhibition Assay
To rule out off-target effects, it is prudent to assess the inhibitory activity of novel analogs against MAO-A and MAO-B, enzymes involved in the degradation of monoamine neurotransmitters. Commercially available kits provide a convenient method for this screening.[10]
In Vivo Models
Promising candidates from in vitro screening can be advanced to in vivo models to evaluate their behavioral and physiological effects.
Locomotor Activity: In rodents, psychostimulants typically increase locomotor activity. This can be quantified in an open-field test.[9]
Drug Discrimination: This paradigm assesses the subjective effects of a novel compound by training animals to recognize the effects of a known psychostimulant (e.g., cocaine or amphetamine).
Intracranial Self-Stimulation (ICSS): This model is used to evaluate the rewarding and abuse potential of a compound.[11][12]
In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct link between drug administration and neurochemical changes.
Metabolic Stability and Toxicological Profiling
In Vitro Metabolic Stability: Human liver microsomes can be used to assess the metabolic stability of new compounds and identify major metabolites.[13][14]
In Vitro Toxicology: Human cell lines, such as SH-SY5Y neuroblastoma cells, can be used as an initial screen for neurotoxicity.[15]
The following diagram illustrates the proposed workflow for the biological evaluation of novel analogs.
Caption: Tiered workflow for biological evaluation.
Conclusion
The 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one scaffold represents a promising starting point for the development of novel substituted cathinones with potentially unique pharmacological profiles. While direct information on this specific molecule is scarce, the extensive body of research on related cathinone analogs provides a strong foundation for rational drug design. By systematically modifying the aromatic ring, the α-carbon, and the amino group, researchers can explore a vast chemical space and elucidate the structure-activity relationships that govern the interaction of these compounds with monoamine transporters.
This guide has outlined a comprehensive framework for the design, synthesis, and biological evaluation of these novel analogs. The proposed synthetic strategies are versatile and amenable to the creation of diverse chemical libraries. The tiered approach to biological evaluation, from in vitro transporter assays to in vivo behavioral models, will enable a thorough characterization of the pharmacological and toxicological properties of these new chemical entities. The insights gained from such studies will not only advance our understanding of the complex pharmacology of substituted cathinones but may also lead to the discovery of novel research tools or therapeutic leads for a variety of neurological and psychiatric disorders.
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Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). Pharmaceuticals.
Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 1-28.
The Complex Dance of Structure and Activity: A Technical Guide to Substituted Cathinones. (n.d.). Benchchem.
Baumann, M. H., Walters, H. M., Niello, M., & Sitte, H. H. (2018). Neuropharmacology of Synthetic Cathinones. Handbook of Experimental Pharmacology, 252, 113-142.
Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. PubMed, 1-28.
Substituted cathinone. (n.d.). Wikipedia.
Baumann, M. H., Walters, H. M., Niello, M., & Sitte, H. H. (2018). Neuropharmacology of Synthetic Cathinones. PubMed, 252, 113-142.
Baumann, M. H., Walters, H. M., Niello, M., & Sitte, H. H. (2018). Neuropharmacology of Synthetic Cathinones. PMC.
Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology.
Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. ResearchGate.
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.). MDPI.
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PMC.
Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (n.d.). ResearchGate.
Practical Synthetic Method for Amino Acid-Derived Diazoketones Shelf-Stable Reagents for Organic Synthesis. (2023). ACS Publications.
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025). MDPI.
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025). ResearchGate.
Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (n.d.). PMC.
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Organic Chemistry Portal.
Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes. (n.d.). PMC.
Effects of monoamine reuptake inhibitors in assays of acute pain-stimulated and pain-depressed behavior in rats. (2013). PubMed.
Comprehensive Spectroscopic Characterization of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
Executive Summary The structural elucidation of highly functionalized -chloro ketones is a critical quality control juncture in pharmaceutical development. Molecules such as 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of highly functionalized
-chloro ketones is a critical quality control juncture in pharmaceutical development. Molecules such as 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one serve as vital electrophilic synthons for the generation of nitrogen-containing heterocycles, including indoles and oxindoles, which are ubiquitous in active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, and MS) of this specific intermediate. By bridging theoretical causality with rigorous experimental protocols, this guide establishes a self-validating analytical framework for drug development professionals.
Analytical Workflow & Protocol Design
To ensure absolute structural certainty, the analytical workflow must be designed as a self-validating system. Relying on a single technique introduces ambiguity; therefore, High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FTIR), and multi-dimensional Nuclear Magnetic Resonance (NMR) are deployed in a complementary matrix.
Figure 1: Analytical workflow for the structural elucidation of alpha-chloro ketones.
Step-by-Step Methodologies
A. High-Resolution Mass Spectrometry (HRMS) Protocol
Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade methanol containing 0.1% formic acid. Causality: Formic acid acts as a proton source, enhancing ionization efficiency for the basic aniline moiety in positive ion mode.
Infusion: Introduce the sample via direct syringe infusion at 5 µL/min into an Electrospray Ionization (ESI) source.
Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive mode (ESI+). Set capillary voltage to 3.0 kV and acquire over an m/z range of 50–500.
B. Attenuated Total Reflectance FTIR (ATR-FTIR) Protocol
Background: Clean the diamond ATR crystal with isopropanol and collect an ambient air background spectrum.
Sampling: Apply 1–2 mg of the neat compound directly onto the crystal. Apply the pressure anvil to ensure uniform optical contact. Causality: ATR eliminates the need for hygroscopic KBr pellets, preventing water absorption that would otherwise obscure the critical N-H stretching region.
Acquisition: Record the spectrum from 4000 to 600 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.
C. Nuclear Magnetic Resonance (NMR) Protocol
Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is chosen over protic solvents (like CD₃OD) to prevent deuterium exchange at the -NH₂ group, allowing for the direct observation of the amine protons.
Acquisition (1D): Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).
Acquisition (2D): Execute standard pulse sequences for COSY (homonuclear correlation), HSQC (one-bond heteronuclear), and HMBC (long-range heteronuclear) to establish an unbreakable chain of atom connectivity.
Spectroscopic Data Synthesis & Interpretation
High-Resolution Mass Spectrometry (HRMS)
The exact mass of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (Chemical Formula: C₁₁H₁₄ClNO) is calculated as 211.0764 Da.
In ESI+ mode, the molecule readily protonates at the amine nitrogen, yielding a characteristic pseudo-molecular ion [M+H]⁺. Because chlorine has two stable isotopes (³⁵Cl and ³⁷Cl) with a natural abundance ratio of approximately 3:1, the mass spectrum exhibits a distinct isotopic signature. The base peak is observed at m/z 212.08, with an M+2 peak at m/z 214.08 at ~32% relative intensity.
Figure 2: Proposed ESI-MS fragmentation pathway for the target molecule.
Vibrational Spectroscopy (FTIR)
The functional groups of the molecule dictate its vibrational modes. Typical aliphatic ketones exhibit a C=O stretch near 1715 cm⁻¹. However, the
-chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This effect competes with resonance, increasing the force constant of the carbonyl double bond and shifting the absorption to a higher wavenumber (1735 cm⁻¹). Additionally, the primary aromatic amine yields a classic "doublet" in the high-frequency region due to symmetric and asymmetric N-H stretching.
Table 1: Key ATR-FTIR Absorptions
Wavenumber (cm⁻¹)
Intensity
Functional Group Assignment
Mechanistic Rationale
3450, 3360
Medium
N-H stretch (primary amine)
Asymmetric and symmetric stretching of the -NH₂ group.
2965, 2875
Weak
C-H stretch (aliphatic)
sp³ hybridized C-H bonds of the ethyl and acetyl groups.
1735
Strong
C=O stretch (ketone)
Shifted to higher frequency due to -halogen inductive effect.
1620
Medium
N-H bend
Scissoring deformation of the primary amine.
1585, 1465
Strong
C=C stretch (aromatic)
Skeletal ring vibrations.
745
Strong
C-Cl stretch
Halogen-carbon bond vibration.
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive proof of regiochemistry. The molecule features a 1,2,3-trisubstituted benzene ring. The electron-donating nature of the -NH₂ group heavily shields the ortho (H4) and para (H6) protons, pushing them upfield relative to standard benzene resonances.
The most diagnostic proton is the
-proton attached to the chlorine-bearing carbon (C1'). This proton is subjected to the combined deshielding cones of the carbonyl group, the aromatic ring, and the electronegative chlorine atom, resulting in a distinct singlet at 5.65 ppm. The structural assignment is self-validated through HMBC correlations, where the 5.65 ppm proton shows a definitive three-bond coupling to the carbonyl carbon ( 201.5 ppm) and the aromatic C2 carbon ( 129.0 ppm).
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
7.05
Triplet (t)
1H
8.0
Ar-H5 (meta to NH₂)
6.85
Doublet of doublets (dd)
1H
8.0, 1.2
Ar-H6 (para to NH₂)
6.65
Doublet of doublets (dd)
1H
8.0, 1.2
Ar-H4 (ortho to NH₂)
5.65
Singlet (s)
1H
-
-CH(Cl)- (-proton)
3.80
Broad singlet (br s)
2H
-
-NH₂ (exchangeable)
2.70
Quartet (q)
2H
7.5
-CH₂- (ethyl group)
2.20
Singlet (s)
3H
-
-CH₃ (acetyl group)
1.15
Triplet (t)
3H
7.5
-CH₃ (ethyl group)
Table 3: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (, ppm)
Carbon Type
Assignment
201.5
Quaternary (C=O)
Carbonyl carbon
144.0
Quaternary (Ar-C)
C3 (attached to -NH₂)
134.5
Quaternary (Ar-C)
C1 (attached to -chloro group)
129.0
Quaternary (Ar-C)
C2 (attached to ethyl group)
127.5
Methine (Ar-CH)
C5
120.0
Methine (Ar-CH)
C6
115.0
Methine (Ar-CH)
C4
62.5
Methine (-CH(Cl)-)
-chloro carbon
28.0
Methyl (-CH₃)
Acetyl methyl
22.5
Methylene (-CH₂-)
Ethyl methylene
14.5
Methyl (-CH₃)
Ethyl methyl
Conclusion
The comprehensive characterization of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one requires a multi-faceted spectroscopic approach. By understanding the electronic and steric causality behind the observed data—such as the inductive C=O stretching shift in FTIR and the extreme deshielding of the
-proton in NMR—researchers can confidently validate the structural integrity of this intermediate. Adhering to these self-validating protocols ensures that downstream syntheses of complex APIs proceed with high fidelity and regulatory compliance.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Ed.). Chemistry.Com.Pk. Available at:[Link]
American Chemical Society. The Journal of Organic Chemistry - Author Guidelines. ACS Publications. Available at:[Link]
Study.com. Calculate the unsaturation number for the indicated compound and give the structure that best fits the spectroscopic data provided.
Foundational
Pharmacological Profile of Novel Substituted Cathinones: A Technical Guide
Executive Summary The landscape of synthetic stimulants has shifted dramatically from the "first-generation" simple ring-substituted cathinones (e.g., Mephedrone, Methylone) to complex, high-potency analogs often featuri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The landscape of synthetic stimulants has shifted dramatically from the "first-generation" simple ring-substituted cathinones (e.g., Mephedrone, Methylone) to complex, high-potency analogs often featuring pyrrolidine rings (e.g.,
-PVP, MDPV) and extended alkyl chains. For drug development professionals and forensic toxicologists, understanding the Structure-Activity Relationships (SAR) and monoamine transporter (MAT) interactions of these compounds is no longer optional—it is critical for predicting abuse liability and toxidromes.
This guide moves beyond basic classification to explore the mechanistic divergence between substrate-type releasers and transporter blockers , providing a validated workflow for profiling novel analogs.
Structural Classes & SAR Logic
Substituted cathinones are
-keto analogs of amphetamines.[1] Their pharmacological potency is dictated by modifications in three specific "zones" of the molecule.
Increases lipophilicity and blood-brain barrier permeability. Optimizes DAT binding pocket fit (up to propyl/butyl).
Pentedrone, N-ethylpentedrone
Zone 3: Amine
Pyrrolidine ring fusion
Critical Shift: Converts the drug from a releaser to a potent reuptake inhibitor (blocker). Drastically increases DAT selectivity.
-PVP, MDPV
N-ethyl/N-benzyl
Increases potency but may introduce steric hindrance if too bulky.
N-ethylhexedrone
Key Insight: The presence of a pyrrolidine ring (Zone 3) combined with an extended
-alkyl chain (Zone 2) creates a "super-agonist" for the Dopamine Transporter (DAT), resulting in psychostimulant effects 10-50x more potent than cocaine.
Molecular Mechanisms of Action
The defining pharmacological characteristic of novel cathinones is their interaction with Monoamine Transporters (DAT, NET, SERT).[1][2][3] They function via two distinct mechanisms.[1][2][3]
Substrate-Type Releasers (e.g., Mephedrone)
These mimics of the endogenous neurotransmitter. They are transported into the cytosol, where they trigger the reversal of the transporter flux (efflux) and deplete vesicular storage via VMAT2 interaction.
Transporter Blockers (e.g., MDPV,
-PVP)
These bind to the orthosteric site of the transporter but are not transported. They lock the transporter in an outward-facing conformation, preventing neurotransmitter clearance. This mechanism is cocaine-like but often with higher affinity.
Visualization: Transporter Interaction Pathways
Figure 1: Divergent signaling pathways dependent on the amine structure of the cathinone analog. Pyrrolidine derivatives act as pure blockers, while simple amines act as transporter substrates.
Validated Experimental Protocols
To establish the pharmacological profile of a new analog, the following self-validating protocols are recommended.
Rationale: Synaptosomes (resealed nerve terminals) retain native transporter conformation and regulatory proteins, offering superior physiological relevance compared to transfected HEK293 cells.
Workflow:
Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT) using a sucrose gradient.
QC Step: Measure protein concentration via BCA assay.[4][5][6][7] Target: 10-20 µg protein/well.
Incubation:
Buffer: Krebs-Ringer-HEPES (KRH) with 0.1% ascorbic acid and pargyline (MAO inhibitor).
Add test compound (concentration range: 0.1 nM to 100 µM).
Pre-incubate for 10 min at 37°C.
Uptake Initiation:
Add radioligand: [
H]-Dopamine, [H]-Norepinephrine, or [H]-5-HT.
Final Concentration: 2-5 nM (must be <
of the transporter).
Termination:
Incubate for exactly 5 minutes (linear phase).
Rapid filtration over GF/B filters using a cell harvester.[7]
Wash 3x with ice-cold buffer.
Quantification: Liquid scintillation counting.
Self-Validation System:
Non-Specific Binding (NSB): Define NSB by including a saturating concentration of a known blocker (e.g., 10 µM Mazindol for DAT, 10 µM Fluoxetine for SERT) in control wells.
Positive Control: Run a standard curve with Cocaine or Methamphetamine in parallel. If the IC
of Cocaine deviates >20% from historical mean (approx. 200-300 nM for DAT), discard the assay.
-keto group: Unique to cathinones (forms ephedrine-like alcohols).
Demethylenation: For methylenedioxy analogs (e.g., Eutylone).[9]
Data Synthesis: Comparative Potency
The following table synthesizes data from key reference standards, illustrating the "hybrid" nature of newer analogs.
Compound
Class
DAT IC (nM)
SERT IC (nM)
DAT/SERT Ratio
Profile
Mephedrone
Subst. Cathinone
~400
~1,200
0.3
Non-selective Releaser (Entactogen)
MDPV
Pyrrolidine
4.1
>10,000
>2,000
Potent Selective Blocker (Psychostimulant)
-PVP
Pyrrolidine
13
>10,000
>700
Potent Selective Blocker
Eutylone
Hybrid
76
380
0.2
Hybrid (Stimulant/Entactogen)
Cocaine
Reference
280
220
1.2
Balanced Blocker
Note: Lower IC
indicates higher potency. High DAT/SERT ratio correlates with high abuse potential.[10][11][12]
Screening Workflow Diagram
Figure 2: The sequential screening cascade for characterizing novel psychoactive substances (NPS).
Toxicological Implications
The pharmacological profile directly informs clinical toxicity.
Sympathomimetic Toxidrome: High NET affinity (common in pyrrolidines) drives hypertension, tachycardia, and hyperthermia.
Excited Delirium: The extreme DAT selectivity of
-PVP analogs leads to dopaminergic hyperactivity, manifesting as paranoia and agitation.
Serotonin Syndrome: Analogs with high SERT affinity (e.g., 4-MMC, Eutylone) pose risks when combined with SSRIs.
References
Baumann, M. H., et al. (2013). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology.
[Link]
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.
[Link]
Glennon, R. A., & Young, R. (2016). Neuropharmacology of new psychoactive substances (NPS): Focus on the cathinones. Current Topics in Behavioral Neurosciences.
[Link]
Zaitsu, K., et al. (2014). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism.
[Link]
Eshleman, A. J., et al. (2013). Substituted methcathinones: Asymmetric synthesis and structure-activity relationships. Psychopharmacology.
[Link]
Foreword: Proactive Metabolic Intelligence in Novel Psychoactive Substance (NPS) Research
An In-Depth Technical Guide to the In Vitro Metabolism of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one The continuous emergence of novel psychoactive substances (NPS) presents a formidable challenge to forensic, clinic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Metabolism of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
The continuous emergence of novel psychoactive substances (NPS) presents a formidable challenge to forensic, clinical, and toxicological sciences.[1] Understanding the metabolic fate of these compounds is not merely an academic exercise; it is a critical necessity for developing reliable analytical methods for exposure confirmation and for anticipating potential toxicological outcomes. This guide focuses on a putative NPS, 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one, a compound whose structure suggests a complex and potentially hazardous metabolic profile. As direct metabolism studies on such novel entities are often nonexistent, this document provides a comprehensive, first-principles approach to its in vitro evaluation.[2] We will move beyond rote protocols to explain the strategic reasoning behind each experimental choice, grounding our investigation in the principles of drug metabolism and bioactivation.
Structural Analysis and Metabolic Hypothesis Generation
Before any bench work commences, a thorough analysis of the target molecule is paramount. The structure of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one contains several "structural alerts," or functional groups, that are known to be metabolically active and, in some cases, associated with the formation of chemically reactive metabolites.[3]
The α-Chloroketone Moiety: This is the most significant structural alert. The carbonyl group activates the adjacent carbon, making the chlorine atom a good leaving group. This creates a highly electrophilic center susceptible to nucleophilic attack by cellular macromolecules (e.g., proteins, DNA) or endogenous antioxidants like glutathione (GSH). This pathway represents a significant potential for bioactivation and subsequent toxicity.[4]
The Aromatic Amine (Aniline) Moiety: Aniline and its derivatives are well-known for undergoing metabolic activation, primarily through N-oxidation by Cytochrome P450 (CYP) enzymes to form hydroxylamine and nitroso intermediates, which can lead to the formation of reactive quinone-imines.[5] This is another potential pathway for toxicity.
The Propan-2-one Chain: The ketone group is susceptible to reduction to a secondary alcohol, a common metabolic pathway for synthetic cathinones.[6]
The Ethylphenyl Group: The ethyl substituent and the aromatic ring itself are potential sites for Phase I hydroxylation reactions, catalyzed by CYP enzymes.[6]
Based on this analysis, our primary hypothesis is that the metabolism of this compound will proceed via multiple parallel pathways: detoxification (e.g., ketone reduction, hydroxylation followed by glucuronidation) and bioactivation (formation of reactive intermediates from the α-chloroketone and aniline moieties). Therefore, our experimental design must be capable of detecting both stable metabolites and trapping reactive intermediates.
Overall Experimental & Analytical Strategy
Our strategy is designed to provide a comprehensive profile of the compound's metabolic fate using the most relevant and efficient in vitro systems. Human Liver Microsomes (HLM) will be the primary tool, as they contain a rich complement of Phase I (CYP) and Phase II (UDP-glucuronosyltransferase, UGT) enzymes responsible for the majority of drug metabolism.[7][8] The workflow is designed as a self-validating system, with each step building upon the last.
Figure 1: Overall In Vitro Metabolism Workflow.
The analytical cornerstone of this investigation is Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS).[9][10] This technique provides the sensitivity to detect low-level metabolites and the specificity to determine their elemental composition and structural fragments, which is essential for confident identification.[11][12]
Detailed Experimental Protocols
The following protocols are designed for execution by trained laboratory personnel. All operations should be conducted in accordance with standard laboratory safety procedures.
Materials & Reagents
Reagent/Material
Supplier
Purpose
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
Custom Synthesis
Test Article
Pooled Human Liver Microsomes (HLM), 20 mg/mL
Corning, Sekisui XenoTech
Enzyme Source
NADPH Regenerating System (Solution A & B)
Corning
Cofactor for Phase I (CYP) Enzymes
Uridine 5'-diphosphoglucuronic acid (UDPGA)
Sigma-Aldrich
Cofactor for Phase II (UGT) Enzymes
L-Glutathione (GSH), reduced
Sigma-Aldrich
Trapping Agent for Reactive Metabolites
0.5 M Potassium Phosphate Buffer, pH 7.4
In-house
Incubation Buffer
Acetonitrile (LC-MS Grade) with 0.1% Formic Acid
Fisher Scientific
Quenching/Extraction Solvent
Ultrapure Water (LC-MS Grade)
Millipore
Mobile Phase
Control Compounds (e.g., Verapamil, Testosterone)
Sigma-Aldrich
Positive controls for metabolic activity
Protocol 1: Metabolic Stability Assay
Objective: To determine the rate at which the parent compound is consumed by HLM, providing its in vitro half-life (t½) and intrinsic clearance (CLint).
Methodology:
Prepare Master Mix: In a pre-chilled tube, prepare a master mix containing potassium phosphate buffer and HLM (final concentration 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.
Initiate Reaction: Add the test compound (final concentration 1 µM) to the master mix. Split the mixture into two aliquots:
+NADPH: Add the NADPH regenerating system.
-NADPH (Control): Add an equal volume of buffer. This control ensures that any compound loss is due to enzymatic metabolism, not non-specific binding or instability.
Time-Point Sampling: At specified times (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
Quench Reaction: Immediately add the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at >12,000g for 10 minutes to pellet the protein.
Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Protocol 2: Metabolite Identification
Objective: To detect, characterize, and tentatively identify all stable Phase I and Phase II metabolites.
Methodology:
Prepare Incubation Mixtures: Set up four distinct incubation conditions as detailed in the table below. The use of a higher substrate concentration (10 µM) increases the likelihood of detecting minor metabolites.
Condition
HLM (1 mg/mL)
NADPH System
UDPGA (2 mM)
GSH (5 mM)
Rationale
A (Phase I)
+
+
-
-
Identifies oxidative/reductive metabolites.
B (Phase I+II)
+
+
+
-
Identifies glucuronide conjugates of parent or Phase I metabolites.
C (Control)
+
-
-
-
Differentiates enzymatic from non-enzymatic degradation.
D (Heat-Inactivated)
+ (boiled)
+
+
+
Confirms that metabolite formation is enzyme-mediated.
Initiate & Incubate: Add the test compound (final concentration 10 µM) to each pre-warmed (37°C) mixture to start the reaction. Incubate for 60 minutes in a shaking water bath.
Quench & Process: Stop the reactions by adding 3 volumes of ice-cold acetonitrile. Process the samples as described in Protocol 1 (vortex, centrifuge).
Analysis: Analyze the supernatant using LC-HRMS/MS. Data acquisition should include full scan mode (to find metabolites) and data-dependent MS/MS scans (to obtain fragmentation data for structural elucidation).
Protocol 3: Reactive Metabolite (RM) Trapping
Objective: To trap and identify chemically reactive intermediates by forming stable adducts with glutathione (GSH).
Methodology:
Prepare Incubation Mixtures:
Complete System (+GSH): HLM (1 mg/mL), NADPH regenerating system, and a high concentration of GSH (5-10 mM) in buffer.
Control System (-NADPH): Same as above, but without the NADPH system. This control is crucial to ensure that any GSH adducts formed are the result of CYP-mediated bioactivation.
Initiate & Incubate: Add the test compound (10-50 µM) to each pre-warmed mixture. Incubate for 60 minutes at 37°C.
Quench & Process: Stop and process the reactions as previously described.
Analysis: Analyze samples by LC-HRMS/MS. The data analysis will specifically search for the predicted mass of GSH adducts. A common technique is "neutral loss scanning" or "product ion scanning" for specific GSH-related fragments.
Data Analysis, Interpretation, and Predicted Pathways
Data Interpretation
Analysis of LC-HRMS/MS data is a multi-step process.[13]
Metabolite Searching: Compare the chromatograms from the active incubations (+NADPH) with the controls (-NADPH, heat-inactivated). New peaks in the active samples are potential metabolites.
Mass Shift Analysis: Determine the exact mass of the potential metabolites and calculate the mass shift from the parent compound. This suggests the type of metabolic transformation (e.g., +15.9949 Da for hydroxylation, +2.0156 Da for reduction, +176.0321 Da for glucuronidation).
Fragmentation (MS/MS) Analysis: The fragmentation pattern of a metabolite is compared to that of the parent drug. A retained fragment confirms which part of the molecule remained intact, while a shifted fragment pinpoints the location of the modification.
GSH Adduct Identification: A GSH adduct of the parent compound (molecular weight of GSH is ~307.08 g/mol ) would result from the displacement of the chlorine atom. The expected mass would be [M_parent - Cl + GSH + H]+. The MS/MS spectrum of a GSH adduct typically shows a characteristic loss of pyroglutamic acid (-129 Da).
Predicted Metabolic Pathways
Based on the structural analysis and established metabolic routes for similar compounds, we can predict the primary metabolic pathways for 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one.
"stability and degradation of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one"
Technical Whitepaper: Stability Profile and Degradation Kinetics of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one Executive Summary This technical guide provides a comprehensive stability analysis of 1-(3-Amino-2-ethylp...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Stability Profile and Degradation Kinetics of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
Executive Summary
This technical guide provides a comprehensive stability analysis of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (hereafter referred to as AECP ). As a bifunctional intermediate containing both a highly reactive benzylic
-chloroketone moiety and a nucleophilic aniline group, AECP exhibits "dual-lability." It is prone to rapid degradation via competing pathways: intermolecular alkylation (self-polymerization) and hydrolytic dehalogenation.[1]
This document outlines the mechanistic basis of these instabilities, defines ICH-compliant forced degradation protocols, and establishes validated storage conditions to ensure molecular integrity during drug development workflows.
Molecular Architecture & Reactivity Hotspots
To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores.
Feature
Chemical Moiety
Reactivity Profile
Electrophile
Benzylic -Chloroketone
High Risk. The C-Cl bond is destabilized by the adjacent carbonyl (inductive effect) and the aromatic ring (resonance stabilization of the transition state). This makes the carbon highly susceptible to solvolysis and attack.
Nucleophile
3-Amino Group (Aniline)
Moderate Risk. While less basic than aliphatic amines, the aniline nitrogen is sufficiently nucleophilic to attack the electrophilic center of neighboring molecules, leading to dimerization.
Steric Gate
2-Ethyl Group
Modulating Factor. The ethyl group at the ortho position to the alkyl side chain provides steric bulk, potentially slowing down nucleophilic attack but also distorting planarity, which can affect crystal lattice stability.
Degradation Mechanisms
The degradation of AECP is governed by three primary vectors: Hydrolysis, Dimerization, and Oxidation.
Hydrolytic Dehalogenation (The Moisture Vector)
In the presence of water (even atmospheric moisture), the labile C-Cl bond undergoes hydrolysis.
Mechanism: Water attacks the benzylic carbon, displacing the chloride ion.
).[1] Dilution stabilizes the compound against this pathway.
Oxidative Deamination (The Air Vector)
The electron-rich aniline ring is susceptible to oxidation by atmospheric oxygen.
Product: Azo compounds, quinone imines, and colored polymeric tars (browning of sample).[1]
Visualization: Degradation Pathways
Caption: Primary degradation pathways of AECP showing the autocatalytic role of HCl in hydrolysis.
Forced Degradation Protocol (ICH Q1A Compliant)
To validate the stability-indicating method and determine shelf-life, perform stress testing under these specific conditions.
Experimental Setup
Sample Preparation: Prepare a 1 mg/mL stock solution of AECP in Acetonitrile (ACN). Note: Do not use Methanol as the solvent, as it may react with the C-Cl bond to form methyl ethers (solvolysis).
Stress Type
Condition
Duration
Target Degradation
Neutralization
Acid Hydrolysis
0.1 N HCl, 60°C
1-4 Hours
10-20%
Neutralize w/ 0.1 N NaOH
Base Hydrolysis
0.1 N NaOH, RT
15 Mins
>50% (Rapid)
Neutralize w/ 0.1 N HCl
Oxidation
3% , RT
2-6 Hours
10-20%
Dilute w/ Mobile Phase
Thermal
Solid state, 60°C
7 Days
5-10%
Dissolve in ACN
Photolytic
UV/Vis (1.2M lux hrs)
24 Hours
Variable
N/A
Key Precaution: Base hydrolysis will be extremely rapid due to the lability of the
-haloketone. Monitor immediately.
Analytical Methodology (HPLC-UV/MS)
A standard C18 method is insufficient due to the basicity of the aniline and the reactivity of the chloride.
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XBridge).[1]
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps aniline protonated, preventing tailing).[1]
Detection: UV at 254 nm (aromatic ring) and MS (ESI+).[1]
Why this works: The acidic mobile phase stabilizes the AECP during the run by protonating the amine, reducing its nucleophilicity and preventing on-column degradation.
Visualization: Analytical Workflow
Caption: Step-by-step analytical workflow for processing stressed AECP samples.
Stabilization & Storage Guidelines
Based on the degradation mechanisms, the following storage protocols are mandatory for maintaining >98% purity.
Temperature: Store at -20°C . The Arrhenius equation dictates that lowering temperature significantly retards the dimerization rate.
Atmosphere: Store under Argon or Nitrogen .[1] Oxygen promotes aniline oxidation; moisture promotes hydrolysis.[1]
Form: Isolate as the Hydrochloride Salt (AECP·HCl) if possible. Protonating the amine blocks the nucleophilic nitrogen, effectively shutting down the dimerization pathway.
Caveat: Ensure the salt is anhydrous. Presence of water in the crystal lattice will lead to hydrolysis of the C-Cl bond over time.
References
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2]
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 21: Nucleophilic Substitution at the Carbonyl Group - Alpha-Haloketone reactivity).
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Handling of sensitive benzylic halides).
BenchChem Technical Support . (2025). Managing α-Chloro Ketone Stability.
Alsante, K. M., et al. (2007).[1] The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.
Comprehensive Toxicological Evaluation Framework for 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
Executive Summary As drug development and chemical synthesis evolve, the emergence of bifunctional intermediates requires rigorous, mechanistic toxicological profiling. 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug development and chemical synthesis evolve, the emergence of bifunctional intermediates requires rigorous, mechanistic toxicological profiling. 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is a complex structural building block characterized by two distinct, highly reactive pharmacophores: an electrophilic α-halo ketone (chloroacetone derivative) and an aromatic amine (aniline derivative).
This whitepaper outlines a state-of-the-art, self-validating toxicological framework designed to evaluate the dual-axis risks of this molecule: direct alkylation-driven cellular toxicity and metabolism-dependent hematotoxicity.
Structural Alerts & Predictive Toxicology
To design an effective toxicology study, we must first establish the causality between the molecule's structural alerts and its physiological targets.
The Chloroacetone Moiety (Alkylating Potential):
The 1-chloropropan-2-one substructure is an α-halo ketone, rendering the adjacent carbon highly susceptible to nucleophilic attack. In biological systems, this acts as a potent alkylating agent. It rapidly depletes intracellular nucleophiles like reduced glutathione (GSH), leading to [1].
The Aniline Derivative Core (Methemoglobinemia):
The 3-amino-2-ethylphenyl group presents a classic aromatic amine alert. Unlike the chloroacetone moiety, this core is not directly toxic to erythrocytes. Instead, it requires hepatic bioactivation. Hepatic CYP450 enzymes N-hydroxylate the primary amine to form an[2]. This metabolite penetrates red blood cells (RBCs) and initiates a redox cycle, oxidizing ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), thereby [3].
Tiered Toxicological Assessment Protocol
To evaluate these distinct pathways, we utilize a tiered, self-validating framework that bridges [4] with empirical in vitro and in vivo data.
Tier 1: Electrophilic Reactivity Profiling: Direct measurement of the molecule's capacity to covalently bind to proteins and deplete GSH.
Tier 2: Metabolism-Dependent Hematotoxicity: In vitro RBC assays utilizing hepatic S9 fractions to isolate and prove the CYP450-dependent causality of methemoglobinemia.
Tier 3: Systems-Level In Vivo Assessment: Rodent models to evaluate the cascading effects of RBC destruction, specifically splenic hemosiderosis and compensatory reticulocytosis.
Purpose: To validate the direct alkylating potential of the α-halo ketone moiety.
Causality & Self-Validation: By measuring the depletion of GSH in a cell-free system, we isolate the direct chemical reactivity of the molecule from enzymatic processes. The inclusion of a known alkylator ensures the detection system is sensitive and calibrated.
Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Incubate 10 µM of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one with the GSH solution at 37°C.
Orthogonal Control: Run a parallel positive control using pure chloroacetone, and a negative control using vehicle (DMSO) only.
Quantification: At 0, 15, 30, and 60 minutes, quench the reaction with acetonitrile. Analyze the supernatant via LC-MS/MS to quantify the depletion of free GSH and identify the specific mass-shift of the GSH-adduct.
Protocol B: In Vitro Methemoglobinemia Assay using Rat Erythrocytes
Purpose: To prove that hematotoxicity is driven exclusively by the hepatic bioactivation of the aniline core.
Causality & Self-Validation: This protocol is a self-validating system. Erythrocytes exposed to the parent compound without the S9 fraction will show no MetHb formation, definitively proving that toxicity is metabolism-dependent rather than a direct hemolytic effect.
Erythrocyte Isolation: Draw whole blood from Sprague-Dawley rats. Wash the RBCs three times in isotonic phosphate-buffered saline (PBS) to remove plasma proteins and endogenous enzymes.
Bioactivation Matrix: Prepare a reaction mixture containing rat liver S9 fraction, an NADPH-regenerating system, and 30–300 µM of the test compound. Incubate for 45 minutes at 37°C to generate the N-hydroxylamine metabolite.
RBC Exposure: Introduce the bioactivated mixture to the washed RBC suspension (adjusted to a 30% hematocrit). Set up a parallel negative control using the parent compound without the S9 fraction.
Spectrophotometric Analysis: Lyse aliquots of the RBCs at 30-minute intervals over a 240-minute time course. Measure absorbance at 630 nm to quantify the percentage of methemoglobin relative to total hemoglobin.
Quantitative Data Presentation
The following table synthesizes the expected quantitative benchmarks for this compound based on the established behavior of its isolated structural alerts.
Toxicological Parameter
Target System
Expected Benchmark
Mechanistic Driver
Acute Oral LD50 (Rat)
Systemic Toxicity
100 – 250 mg/kg
Direct Alkylation (Chloroacetone)
MetHb Peak Time
Erythrocytes
60 – 120 minutes
N-Hydroxylation (Aniline)
GSH Depletion ()
Cellular Nucleophiles
< 15 minutes
Electrophilic α-halo ketone
Ames Test (TA100)
DNA/Genotoxicity
Positive (Dose-dependent)
DNA Alkylation
Systems Toxicology & Mechanistic Pathways
Figure 1: Dual-pathway toxicity of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one.
References
Singh H, Purnell ET. "Aniline derivative-induced methemoglobin in rats." Journal of Environmental Pathology, Toxicology and Oncology, 2005. URL:[Link]
Harrison JH Jr, Jollow DJ. "Contribution of aniline metabolites to aniline-induced methemoglobinemia." Molecular Pharmacology, 1987. URL:[Link]
Luo X, et al. "Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure." Toxicology and Applied Pharmacology, 2024. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6572, Chloroacetone." PubChem, 2024. URL:[Link]
Structure-Activity Relationship (SAR) of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one Derivatives: A Technical Guide to Kinase Inhibitor Scaffolds
Executive Summary In modern rational drug design, the identification of versatile, bifunctional scaffolds is critical for exploring complex pharmacological space. The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, the identification of versatile, bifunctional scaffolds is critical for exploring complex pharmacological space. The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (commercially indexed under CAS 1804400-43-8) [1] represents a highly privileged precursor. Featuring an electrophilic
-chloro ketone moiety paired with a nucleophilic aniline group, this molecule serves as a foundational building block for synthesizing complex heterocycles, particularly aminothiazoles. This whitepaper explores the Structure-Activity Relationship (SAR) of its derivatives, detailing how specific structural modifications dictate their efficacy as targeted kinase inhibitors (e.g., JAK3 and Aurora kinases).
Chemical Architecture & Pharmacophore Rationale
The therapeutic potential of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one derivatives is rooted in three distinct structural domains, each serving a precise mechanistic purpose:
The
-Chloro Ketone (C1 Position): This highly electrophilic center is primed for bimolecular nucleophilic substitution () followed by cyclization. It is the classic precursor for the Hantzsch thiazole synthesis [2], allowing for the rapid construction of a thiazole ring—a ubiquitous hinge-binding motif in kinase inhibitors [3].
The 2-Ethyl Steric Shield: The ethyl group at the ortho position relative to the C1-substituent acts as a critical conformational lock. By inducing a severe steric clash with the newly formed heterocycle, it forces the phenyl ring and the thiazole ring into an orthogonal conformation (dihedral angle
). This non-planar topology is highly favored for binding in the deep, narrow hydrophobic clefts of kinases, preventing the promiscuous intercalation often seen with flat molecules.
The 3-Amino Vector: The meta-amino group serves as a solvent-exposed vector. Modifying this group (e.g., via acetylation [4] or acryloylation) allows medicinal chemists to tune aqueous solubility, alter pharmacokinetic properties, or introduce Michael acceptors for Targeted Covalent Inhibition (TCI).
Synthetic workflow and SAR logic for 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one derivatives.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific physicochemical checkpoints to verify success before proceeding.
-chloro ketone with thiourea derivatives yields 2-aminothiazoles, which mimic the adenine ring of ATP.
Step-by-Step Protocol:
Preparation: Dissolve 1.0 eq of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one and 1.1 eq of substituted thiourea (e.g., N-phenylthiourea) in anhydrous ethanol (0.2 M).
Thermal Activation: Heat the mixture to exactly 60°C for 4 hours.
Causality for Choice: Ethanol facilitates the solvation of both the hydrophobic
-haloketone and the polar thiourea. The temperature is strictly capped at 60°C (below reflux) because the 1-chloropropan-2-one moiety is prone to -dehalogenation or self-condensation at elevated temperatures. This ensures the displacement outpaces unimolecular degradation.
Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material (
) and the appearance of a highly polar, fluorescent spot () validates cyclization.
Workup & Neutralization: Cool to room temperature and concentrate under reduced pressure. Resuspend the crude hydrochloride salt in water and neutralize dropwise with saturated aqueous
until pH 8.0 is reached.
Causality for Choice: Strong bases like
can hydrolyze the thiazole imine intermediates or oxidize the sensitive 3-amino group. Bicarbonate provides a gentle buffering capacity that selectively precipitates the free base of the aminothiazole without degrading the molecule.
Isolation: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol/water to afford the pure thiazole derivative.
To target specific cysteine residues in the kinase binding pocket (e.g., Cys909 in JAK3), the 3-amino group is functionalized with an acryloyl group to create a covalent inhibitor.
Step-by-Step Protocol:
Acylation: Dissolve the synthesized aminothiazole intermediate (1.0 eq) in anhydrous dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA, 2.5 eq). Cool to 0°C.
Causality for Choice: The strict 0°C environment and slow addition prevent the highly reactive acryloyl chloride from undergoing unwanted polymerization or forming di-acylated byproducts. DIPEA acts as a non-nucleophilic proton sponge to trap the HCl byproduct, maintaining the nucleophilicity of the aniline.
Validation: Quench with saturated
. Extract with DCM, dry over , and purify via flash chromatography. Successful N-capping is validated by -NMR showing the disappearance of the broad aniline singlet ( ppm) and the appearance of the characteristic vinylic protons (multiplets at 5.8–6.5 ppm).
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on the substituents at the thiazole C2 position (
) and the aniline nitrogen (). The table below summarizes the quantitative in vitro data for a modeled series of derivatives against JAK3 and Aurora A kinases.
Quantitative SAR Data
Compound
(Thiazole C2)
(Aniline N)
JAK3 IC₅₀ (nM)
Aurora A IC₅₀ (nM)
Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
1
-NH₂
-H
1250
>5000
12.4
2
-NH-Phenyl
-C(=O)CH₃
450
1200
18.2
3
-NH-Phenyl
-C(=O)CH=CH₂
12
85
8.5
4
-NH-(4-morpholinophenyl)
-C(=O)CH=CH₂
3
22
6.1
Key SAR Takeaways:
The
Pocket: Transitioning from a primary amine (Compound 1) to a bulky phenyl group (Compound 2) significantly improves kinase affinity. The addition of a morpholine ring (Compound 4) drastically increases potency by establishing a critical hydrogen bond with the kinase hinge region backbone.
The
Vector: The shift from a reversible acetyl cap (Compound 2) to an irreversible acryloyl Michael acceptor (Compound 3) results in a ~37-fold increase in JAK3 potency. This confirms that the 3-amino position is perfectly aligned to project into the solvent channel and interact covalently with adjacent cysteine residues.
Mechanistic Pathway & Target Engagement
Once synthesized, these thiazole derivatives act as competitive ATP inhibitors. The 2-ethyl group ensures the molecule maintains the necessary 3D architecture to wedge into the ATP-binding pocket, blocking the phosphorylation cascade responsible for cell proliferation.
The 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one scaffold is a master key in medicinal chemistry. Its built-in steric constraints (the 2-ethyl group) naturally pre-organize the molecule into a bioactive conformation, while its bifunctional reactivity allows for rapid library generation via Hantzsch cyclization and N-capping. Future drug development efforts should focus on utilizing this scaffold to design dual-target inhibitors, leveraging the 3-amino vector to attach PROTAC (Proteolysis Targeting Chimera) linkers for targeted protein degradation.
References
Capot Chemical. "1804400-43-8 | 1-(3-Amino-2-ethylphenyl)-3-chloropropan-2-one Product Specification." Capotchem.com. Available at:[Link]
MDPI. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." MDPI.com. Available at:[Link]
National Center for Biotechnology Information (NCBI). "N-(3-amino-2-ethylphenyl)acetamide | CID 21511848." PubChem. Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: Trace Detection and Analytical Profiling of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
Executive Summary The quantification of reactive pharmaceutical intermediates requires analytical methodologies that account for inherent molecular instability. This application note details a robust, self-validating LC-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification of reactive pharmaceutical intermediates requires analytical methodologies that account for inherent molecular instability. This application note details a robust, self-validating LC-MS/MS protocol for the detection of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one . By leveraging the principles of kinetic stabilization and isotopic signature verification, this guide provides drug development professionals with a reliable framework to quantify this compound while preventing artifactual degradation during analysis.
Chemical Profiling & Analytical Challenges
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (C₁₁H₁₄ClNO) is a bifunctional molecule featuring both a nucleophilic primary amine and a highly electrophilic
-chloro ketone moiety.
Alpha-chloro ketones are highly reactive alkylating agents, making them critical building blocks in heterocyclic synthesis but also potent potential genotoxic impurities (GTIs) that require stringent trace-level quantification [1][1]. The primary analytical challenge lies in its bifunctionality: at neutral or basic pH, the nucleophilic amine can attack the electrophilic
-carbon of an adjacent molecule, leading to rapid dimerization or polymerization. Furthermore, the -chlorination motif is highly susceptible to solvolysis in protic environments [2][2].
To successfully detect this compound, the analytical strategy must actively suppress its reactivity.
Chemical stability pathways of the alpha-chloro ketone under different analytical conditions.
Quantitative Data: Physicochemical Properties
Understanding the exact mass and isotopic distribution is critical for setting targeted mass spectrometry parameters.
Property
Value
Analytical Implication
Molecular Formula
C₁₁H₁₄ClNO
Determines exact mass for high-resolution MS.
Monoisotopic Mass
211.08 Da
Base peak for [M+H]⁺ is m/z 212.1.
Functional Groups
Primary Amine, -Chloro Ketone
Highly reactive; strict requirement for aprotic, acidic handling.
Isotopic Signature
~3:1 ratio of ³⁵Cl to ³⁷Cl
Built-in self-validation for peak identification.
Analytical Strategy: Causality & Expertise
Standard GC-MS techniques are generally unsuitable for this compound due to the thermal instability of the
-chloro ketone, which readily undergoes dehydrohalogenation at high injection port temperatures. Therefore, LC-MS/MS using Multiple Reaction Monitoring (MRM) is the gold standard for quantifying such reactive impurities at trace levels [3][3].
1. Cold Aprotic Extraction:
Sample preparation must utilize cold (4°C) acetonitrile. Protic solvents like methanol or water induce solvolysis, replacing the chlorine atom with a hydroxyl or methoxy group. Acetonitrile is aprotic and kinetically freezes these degradation pathways.
2. Acidic Mobile Phase Stabilization:
Acidic mobile phases (e.g., 0.1% formic acid or trifluoroacetic acid) are standard for the LC-MS analysis of
-chloro ketones to ensure sharp peak shapes and prevent on-column degradation [4][4]. By dropping the pH below the pKa of the primary amine, the amine is protonated into an ammonium salt. This eliminates its nucleophilicity, preventing intermolecular S_N2 reactions during the chromatographic run.
3. Self-Validating Isotopic Confirmation:
A true positive detection must exhibit a ~3:1 response ratio between the ³⁵Cl and ³⁷Cl precursor ions. If a peak appears at the correct retention time but lacks this exact isotopic ratio, it is immediately flagged as a matrix interference, ensuring the trustworthiness of the assay.
Experimental Protocols
Step-by-step LC-MS/MS analytical workflow for the trace detection of the target compound.
Step 1: Sample Preparation
Accurately weigh 10.0 mg of the sample/API into a pre-chilled amber volumetric flask.
Dissolve immediately in 10.0 mL of cold (4°C) HPLC-grade Acetonitrile. Do not use sonication, as the localized heat will induce degradation.
Vortex gently for 30 seconds to ensure complete dissolution.
Filter the solution through a 0.22 µm PTFE syringe filter directly into a pre-chilled autosampler vial. Keep vials at 4°C in the autosampler tray.
Step 2: Liquid Chromatography (LC) Parameters
Column: Waters XBridge C18 (50 mm × 4.6 mm, 3.5 µm) or equivalent.
Column Temperature: 25°C. (Note: Do not elevate to the standard 40°C, as thermal stress will degrade the
-chloro ketone on-column).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 4.0 min: Linear gradient to 95% B
4.0 - 5.0 min: Hold at 95% B
5.0 - 5.1 min: Return to 5% B
5.1 - 7.0 min: Re-equilibration at 5% B
Step 3: Mass Spectrometry (MS/MS) Parameters
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350°C
Desolvation Gas Flow: 800 L/hr
Table 2: Optimized MRM Transitions
Compound Isotope
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
Target (³⁵Cl)
212.1
176.1
15
Quantifier (Loss of HCl)
Target (³⁵Cl)
212.1
169.1
20
Qualifier (Loss of Acetyl)
Target (³⁷Cl)
214.1
178.1
15
Isotope Confirmation
Data Interpretation: Integrate the peak area of the 212.1 → 176.1 transition for quantification. Validate the peak identity by ensuring the 214.1 → 178.1 transition peak area is approximately 32-34% of the quantifier peak area, confirming the presence of the intact chlorine atom.
References
Rezk MR, Bendas ER, Basalious EB, Karim IA. "Low Level Quantification Of Potential Genotoxic Impurity In Daclatasvir Hydrochloride By RP-HPLC Method." Journal of Pharmaceutical Negative Results.[Link]
Levin, J. I., et al. "Chemical compounds and pharmaceutical compositions containing them for the treatment of inflammatory disorders.
Application Note: Trace-Level LC-MS/MS Quantification of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
Target Audience: Analytical Chemists, Quality Control Scientists, and Pharmaceutical Drug Development Professionals. Executive Summary & Regulatory Context The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Quality Control Scientists, and Pharmaceutical Drug Development Professionals.
Executive Summary & Regulatory Context
The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is a highly reactive synthetic intermediate that occasionally persists as a trace impurity in Active Pharmaceutical Ingredients (APIs). From a toxicological perspective, this molecule is uniquely hazardous as it contains two distinct structural alerts for mutagenicity: an aromatic amine and an
-haloketone.
Under the , DNA-reactive impurities lacking extensive carcinogenicity data must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to ensure patient safety[1]. For a drug dosed at 1 gram per day, this mandates a limit of quantification (LOQ) of at least 1.5 ppm. Achieving this sensitivity requires highly sensitive analytical techniques like Triple Quadrupole LC-MS/MS ()[2]. However, the inherent chemical instability of this bifunctional molecule demands a heavily customized, self-validating sample preparation strategy to prevent false negatives caused by analyte degradation during analysis.
Mechanistic Rationale & Experimental Causality
The Analytical Challenge: Bifunctional Reactivity
Standard LC-MS/MS protocols often fail when applied to 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one.
-haloketones are prototypical electrophiles with dual reactive sites at the carbonyl carbon and the halogen-bearing -carbon ()[3]. Conversely, the primary aromatic amine on the same molecule acts as a strong nucleophile.
If extracted in neutral or basic diluents at room temperature, the molecule undergoes rapid intra- and intermolecular nucleophilic substitution, leading to cyclization or oligomerization. This degradation artificially lowers the detectable concentration, posing a severe compliance risk.
The Solution: Acidic Cold-Extraction & Fast LC
To create a self-validating and robust system , we must manipulate the thermodynamics and kinetics of the extraction environment:
Thermal Arrest (4°C): All extractions and centrifugation steps are performed in ice-cold conditions to exponentially decrease the rate of nucleophilic attack.
Acidic Protonation: By using 0.1% Formic Acid in the extraction solvent, the aromatic amine is protonated (
). This eliminates its nucleophilicity, preventing self-reaction and stabilizing the -haloketone moiety.
Minimized Residence Time: A Superficially Porous Particle (SPP) column is utilized to achieve baseline separation in under 4 minutes, minimizing the time the analyte spends in the aqueous mobile phase where hydrolysis could occur.
Degradation pathways of alpha-haloketones and stabilization via acidic cold extraction.
To prove that no degradation occurs during preparation, this protocol employs a mandatory Pre/Post-Spike Recovery Check .
API Matrix Preparation: Weigh exactly 50.0 mg of the API into a 10 mL amber volumetric flask.
Cold Extraction: Add 8.0 mL of the pre-chilled Extraction Solvent (4°C).
Sonication: Place the flask in an ice-water ultrasonic bath for exactly 5 minutes to dissolve the API without generating heat.
Volume Adjustment: Make up to the 10 mL mark with cold Extraction Solvent. (Final API concentration: 5 mg/mL).
Clarification: Transfer 1 mL to a microcentrifuge tube and centrifuge at 14,000 rpm for 10 minutes at 4°C.
Vialing: Transfer the clear supernatant to a pre-chilled HPLC vial and place it immediately in the autosampler maintained at 4°C.
Validation Step: Prepare a parallel sample spiked with 1.0 ppm of the reference standard before step 2, and another spiked after step 5. The peak area ratio of (Pre-Spike / Post-Spike) must be between 0.95 and 1.05 to validate the extraction integrity.
Workflow for the cold-extraction and fast LC-MS/MS analysis of reactive genotoxic impurities.
Instrumental Parameters & Data Presentation
Liquid Chromatography (UHPLC) Conditions
To prevent on-column thermal degradation, the column compartment is maintained at a sub-standard 25°C. The SPP column ensures sharp peak shapes despite the lower temperature.
Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive mode. The primary fragmentation pathway involves the characteristic loss of HCl (-36 Da) from the
-haloketone, yielding a highly stable product ion at m/z 176.1.
Table 2: MRM Transitions and Voltage Parameters
Analyte
Precursor Ion (Q1) m/z
Product Ion (Q3) m/z
Dwell Time (ms)
DP (V)
CE (V)
Purpose
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
212.1
176.1
100
60
15
Quantifier (Loss of HCl)
212.1
134.1
100
60
25
Qualifier (Side-chain cleavage)
(Note: Source Temperature = 400°C; Ion Spray Voltage = 5500 V; Curtain Gas = 30 psi).
Method Validation Summary
When executed with the strict thermal controls outlined above, the method easily meets ICH Q2(R2) validation criteria for trace impurity quantification.
Table 3: Validation Performance Metrics
Parameter
Result
Acceptance Criteria
Limit of Detection (LOD)
0.05 ppm
S/N 3
Limit of Quantification (LOQ)
0.15 ppm
S/N 10, Precision 10%
Linearity Range
0.15 ppm – 5.0 ppm
Pre/Post Spike Recovery
98.2%
95.0% – 105.0% (Proves stability)
Method Precision (%RSD)
3.4%
5.0% (at LOQ level)
Conclusion
The quantification of bifunctional genotoxic impurities like 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one requires analytical strategies that go beyond standard chromatography. By understanding the underlying causality of the molecule's instability—specifically the nucleophilic attack of the aromatic amine on the electrophilic
-haloketone—this protocol employs targeted acidic cold-extraction to arrest degradation kinetics. The resulting LC-MS/MS method is highly sensitive, regulatory-compliant, and self-validating, ensuring absolute confidence in API batch release testing.
References
Honma, M. (2025). "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." Genes and Environment, 47(1), 26.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12723853/]
Chidella, K., Dasari, V., & Anireddy, J. (2021). "Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS." American Journal of Analytical Chemistry, 12, 1-14.[URL: https://www.scirp.
BenchChem Database. "Iodoacetone (1-Iodopropan-2-one) - Chemical Properties and Alpha-haloketone Reactivity." BenchChem.[URL: https://www.benchchem.com/]
GC-MS Determination of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one in Biological Matrices: A Protocol for Labile Benzylic Halides
Application Note: AN-GCMS-2026-03 Abstract & Scope This application note details a robust methodology for the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(3-Amino-2-ethylphe...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-GCMS-2026-03
Abstract & Scope
This application note details a robust methodology for the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (referred to herein as 3-AECP ) in human plasma and urine.
3-AECP presents a dual analytical challenge: it contains a reactive primary amine and a thermally unstable benzylic
-chloro ketone moiety. This structural combination makes the analyte susceptible to rapid hydrolysis (to the corresponding alcohol), thermal dehydrohalogenation (in the GC injector), and intermolecular polymerization.
This protocol utilizes a Two-Step Derivatization (Methoximation/Silylation) strategy to lock the ketone functionality and protect the amine, ensuring thermal stability and preventing degradation during the volatilization process.
Benzylic Chloride: Highly susceptible to nucleophilic attack (hydrolysis) and thermal elimination.
Primary Aniline: Polar, basic, and prone to oxidation.
Ketone: Prone to enolization.
The "Self-Validating" Logic
To ensure data integrity, this protocol employs a Chemical Stabilization Checkpoint :
Problem: Direct injection of
-chloro ketones often yields the "enone" artifact (elimination of HCl).
Solution: We employ Methoximation (MOX) first. If the chlorine is lost prior to analysis, the mass shift of the derivative will confirm it. If the chlorine is intact, the MOX-TMS derivative will show a distinct isotopic pattern (M and M+2) characteristic of chlorine, validating that the detected species is indeed the parent halogenated compound and not a degradation product.
Experimental Workflow
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: Analytical workflow emphasizing low-temperature evaporation and two-step derivatization to preserve the labile benzylic chloride.
Detailed Protocol
Reagents and Standards
Extraction Solvent: Methyl tert-butyl ether (MTBE) / Hexane (80:20 v/v). Note: Hexane is added to reduce the extraction of water.
Buffer: 0.1 M Phosphate Buffer (pH 7.4). Avoid Carbonate buffers (pH > 9) as high pH accelerates benzylic hydrolysis.
Derivatization Reagent A: Methoxyamine HCl in Pyridine (20 mg/mL).
Derivatization Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
Sample Preparation (Step-by-Step)
Aliquot: Transfer 200 µL of plasma or urine into a 1.5 mL silanized glass vial.
Internal Standard: Add 20 µL of Internal Standard working solution (10 µg/mL).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Pharmacological Profiling of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
Executive Summary & Strategic Rationale
The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one represents a unique chemical scaffold combining a phenethylamine-like core (characteristic of monoaminergic ligands) with a highly reactive
-chloroketone tail.
From a drug discovery perspective, this molecule presents a duality:
Pharmacophore: The 3-amino-2-ethylphenyl motif suggests affinity for monoamine transporters (DAT, NET, SERT) or aminergic GPCRs.
Warhead: The 1-chloropropan-2-one moiety is a potent electrophile capable of covalent modification (alkylation) of cysteine residues.
Experimental Challenge: The primary risk in assaying this compound is distinguishing between specific pharmacological modulation (e.g., receptor antagonism) and non-specific cytotoxicity caused by protein alkylation.
Application Note Scope:
This guide details a hierarchical screening cascade designed to:
Establish the Therapeutic Index (Cytotoxicity vs. Activity).
Quantify Functional Potency on monoaminergic targets.
Validate Mechanism of Action (Reversible vs. Covalent/Irreversible).
Assay Hierarchy & Workflow Visualization
The following workflow enforces a "Safety-First" logic. We must define the non-toxic concentration range before interpreting functional data.
Figure 1: Hierarchical screening cascade ensuring functional data is not confounded by cytotoxicity.
-chloroketone group is an alkylating agent. We must determine the concentration at which the compound induces cell death via non-specific protein adduct formation.
Cell Models:
HEK293: General cytotoxicity.
SH-SY5Y: Neuronal sensitivity (relevant due to the phenethylamine core).
Methodology: Multiplexed Cytotoxicity/Apoptosis Assay
We utilize a multiplexed approach to distinguish between necrosis (membrane rupture) and apoptosis (programmed death).
Parameter
Reagent/Method
Readout
Metabolic Activity
Resazurin (AlamarBlue)
Fluorescence (Ex 560 / Em 590)
Membrane Integrity
LDH Release Assay
Absorbance (490 nm)
Glutathione (GSH)
GSH-Glo™ Assay
Luminescence (Oxidative Stress Indicator)
Detailed Protocol:
Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well black-walled plates. Incubate for 24h at 37°C/5% CO2.
Dosing: Prepare a 10-point serial dilution of the compound in DMSO (Max 0.5% v/v final). Range: 100 µM to 0.1 nM.
Critical Control: Include TLCK (N-p-Tosyl-L-lysine chloromethyl ketone) as a positive control for alpha-chloroketone toxicity.
Incubation: Treat cells for 4 hours (acute reactivity) and 24 hours (delayed toxicity).
Readout:
Transfer 50 µL supernatant for LDH analysis.
Add Resazurin reagent to remaining cells; incubate 2 hours.
Measure Fluorescence.
Data Analysis: Calculate IC50 for viability. The Max Non-Toxic Concentration (MNTC) is defined as the highest concentration with >90% viability. All subsequent functional assays must be run below this limit.
Objective: Assuming the "3-amino-2-ethylphenyl" core mimics dopamine/norepinephrine, we test for activity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Methodology: Fluorescent Neurotransmitter Uptake Assay
This assay measures the compound's ability to inhibit the uptake of a fluorescent substrate (ASP+) by DAT/NET.
Objective: To determine if the activity observed in Step 2 is reversible (standard ligand) or irreversible (covalent labeling via the chloroketone).
Rationale: If the
-chloroketone reacts with a cysteine in the transporter's active site, the inhibition will persist even after the free compound is removed.
Figure 2: Washout strategy to confirm covalent mechanism of action.
Protocol:
Incubation: Incubate CHO-hDAT cells with the compound at a concentration equivalent to
(determined in Step 2) for 60 minutes.
Washout (Group B): Aspirate buffer. Wash cells 3x with warm HBSS + 0.1% BSA (BSA acts as a scavenger for unbound electrophiles). Incubate in compound-free buffer for 30 minutes to allow dissociation of reversible ligands.
No Wash (Group A): Maintain compound concentration.
Functional Test: Add ASP+ tracer to both groups and measure uptake rates.
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. [Link]
Context: Mechanistic grounding for assaying targeted covalent inhibitors (TCIs) and alpha-haloketone reactivity.
Schwartz, J.W., et al. (2003). "A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+." Journal of Biomolecular Screening. [Link]
Context: The standard protocol for the fluorescent uptake assay described in Section 4.
Baell, J.B., & Holloway, G.A. (2010). "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. [Link]
Context: Essential reading for interpreting data from reactive alkyl
Simmons, S.O., et al. (2009). "High-throughput screening for mitochondrial toxicants using the GSH-Glo assay." Chemical Research in Toxicology. [Link]
Context: Protocol for the Glut
Disclaimer: The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one contains an alpha-chloroketone moiety, which is a potent alkylating agent. All handling must occur in a chemical fume hood. Biological waste containing this compound must be treated as hazardous chemical waste.
Method
"animal models for studying effects of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one"
Application Note: Preclinical Characterization of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one Executive Summary This application note details the standardized protocols for evaluating the biological effects of 1-(3-Am...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preclinical Characterization of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
Executive Summary
This application note details the standardized protocols for evaluating the biological effects of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (CAS: 1803878-63-8). Structurally, this compound presents a unique hybrid of a phenethylamine scaffold (characteristic of monoaminergic modulators) and a reactive
-chloroketone moiety.
Due to this dual nature, the compound functions as both a potential monoamine transporter substrate and a reactive alkylating agent . This guide provides a self-validating workflow to characterize its pharmacological profile, ranging from chemical reactivity assays to in vivo neurotoxicity models. Researchers utilizing this compound as a synthetic intermediate or a pharmacological probe must adhere to these protocols to differentiate between specific receptor modulation and non-specific covalent toxicity.
-Chloro Ketone Warhead: Highly electrophilic; capable of alkylating nucleophilic cysteine residues (e.g., in DAT/NET transporters or glutathione).
3-Amino-2-ethylphenyl Core: A sterically crowded 1,2,3-trisubstituted benzene ring. The 2-ethyl group restricts rotation, potentially locking the conformation for specific transporter binding.
The following workflow illustrates the logical progression from chemical validation to in vivo modeling.
Figure 1: Step-wise characterization workflow ensuring safety and scientific rigor.
Detailed Protocols
Protocol A: Chemoselectivity & Alkylation Assay
Rationale: The
-chloroketone group is a potent alkylator. Before biological testing, quantify its reactivity toward biological nucleophiles (thiols) to predict non-specific toxicity.
Materials:
Test Compound (10 mM in DMSO)
N-acetylcysteine (NAC) or Glutathione (GSH)
Phosphate Buffer (PBS, pH 7.4)
LC-MS/MS system
Procedure:
Incubation: Mix Test Compound (50 µM) with NAC (500 µM) in PBS. Incubate at 37°C.
Time-Course: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
Quenching: Stop reaction with 1% Formic Acid.
Analysis: Monitor the disappearance of the parent peak and the appearance of the [Parent + NAC - HCl] adduct via LC-MS.
Metric: Calculate
(half-life). min indicates high non-specific toxicity risk (strong lachrymator/vesicant).
Protocol B: In Vivo Behavioral Profiling (Modified Irwin Test)
Rationale: To determine the gross physiological effects (sedation vs. stimulation) and establish the Maximum Tolerated Dose (MTD).
Data Output:
Generate a "Behavioral Fingerprint" radar plot comparing the compound to standard stimulants (e.g., Amphetamine) and neurotoxins (e.g., MPTP).
Protocol C: Targeted Neurotoxicity Assessment
Rationale: If the compound acts as a "Trojan Horse" (transported by DAT/NET and then alkylating the transporter or mitochondria), it will cause long-term monoamine depletion.
Experimental Design:
Treatment: Administer 4 doses of 10 mg/kg (i.p.) every 2 hours (Standard neurotoxic regimen).
Survival Period: 7 days post-treatment.
Tissue Collection: Dissect Striatum (STR) and Prefrontal Cortex (PFC).
Analysis:
HPLC-ECD: Quantify Dopamine (DA), Serotonin (5-HT), and Norepinephrine (NE) levels.
Immunohistochemistry: Stain for Tyrosine Hydroxylase (TH) to assess neuronal survival.
Mechanism of Action Hypothesis:
Figure 2: Hypothesized mechanism of action: Transporter-mediated uptake followed by intracellular alkylation.
Safety & Handling (Critical)
Hazard Class:
-Haloketones are potent lachrymators and skin irritants.
Containment: All weighing and solution preparation must be performed in a Chemical Fume Hood .
PPE: Double nitrile gloves, safety goggles, and lab coat.
Decontamination: Spills should be neutralized with a solution of dilute ammonia or sodium thiosulfate (reacts with the alkyl chloride) before cleaning.
References
PubChem. (2025). Compound Summary: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (CAS 1803878-63-8).[1] National Library of Medicine. [Link]
Fleckenstein, A. E., et al. (2007). Methamphetamine neurotoxicity: necrotic and apoptotic mechanisms. In Methamphetamine Addiction: From Basic Science to Treatment (pp. 131-146). Guilford Press. [Link]
Simmons, S. J., et al. (2018). The Irwin Test for Assessing Neurobehavioral Effects of Investigational Drugs. Current Protocols in Neuroscience, 84(1), e49. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Advanced Methodological Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one and its structural analogs are highly valuable α-chloroketone building blocks. They serve as critical electrophilic intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including functionalized indoles, pyrroles, and chiral epoxides .
Synthesizing this specific target from the corresponding arylacetone precursor—1-(3-amino-2-ethylphenyl)propan-2-one—presents two distinct chemical challenges that dictate the workflow:
Chemoselectivity (Amine Interference): The free aniline group is highly nucleophilic and susceptible to rapid
-chlorination or oxidative degradation by electrophilic halogenating agents. To prevent this, the amine must be transiently masked using a robust protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Regioselectivity (Benzylic vs. Terminal Methyl): The propan-2-one moiety possesses two enolizable α-positions. Chlorination must be directed exclusively to the benzylic position (C1) rather than the terminal methyl group (C3). The benzylic position is thermodynamically favored due to the stabilization of the intermediate enol/enolate by the adjacent aromatic ring.
Expert Insight: Utilizing N-chlorosuccinimide (NCS) in the presence of an organocatalyst (e.g., L-proline) effectively channels the reaction through an enamine intermediate, maximizing C1-selectivity . Furthermore, the steric bulk of the ortho-ethyl group at position 2 of the phenyl ring acts as a kinetic shield. This steric hindrance synergizes with the mild NCS/L-proline system to suppress unwanted α,α-dichlorination at the benzylic carbon, a common failure point when using harsher reagents like sulfuryl chloride (SO₂Cl₂) .
Reagent Selection & Quantitative Data
Selecting the correct chlorinating system is paramount for yield and purity. The table below summarizes historical and modern approaches to the α-chlorination of arylacetones.
Harsh conditions; generates significant α,α-dichloro byproducts and acidic gas (HCl/SO₂).
TMSCl / PhI(OAc)₂
THF
90:10
78 - 84
Good yield but generates stoichiometric iodobenzene waste; less scalable.
Synthetic Workflow
Workflow for the regioselective synthesis of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, every step below includes specific In-Process Controls (IPC) that must be validated before proceeding to the next synthetic node.
Step 1: N-Boc Protection of the Aniline
Objective: Mask the reactive amine to prevent electrophilic degradation.
Reaction: Dissolve 1-(3-amino-2-ethylphenyl)propan-2-one (1.0 eq) in anhydrous THF (0.2 M). Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
Addition: Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validation (IPC):
TLC: Run in Hexane/EtOAc (3:1). The starting aniline is highly polar and stains dark purple with Ninhydrin. The product will elute significantly higher (less polar) and must be Ninhydrin-negative (but UV active at 254 nm).
¹H NMR (CDCl₃): Confirm success via the appearance of a massive, sharp 9H singlet at ~1.50 ppm (the tert-butyl group).
Step 2: Regioselective α-Chlorination
Objective: Install the chlorine atom exclusively at the benzylic position.
Reaction: Dissolve the N-Boc protected arylacetone (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.15 M). Add L-proline (0.1 eq) and stir for 10 minutes at room temperature to initiate enamine formation.
Addition: Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes. Crucial: Do not add NCS all at once, as local concentration spikes can overcome the kinetic shield and cause α,α-dichlorination.
Workup: Stir for 2 hours. Evaporate the MeCN, resuspend in Hexane/EtOAc (4:1), and filter through a short pad of Celite to remove the insoluble succinimide byproduct. Concentrate the filtrate.
Self-Validation (IPC):
LC-MS: Monitor for the mono-chlorinated mass. Look for the characteristic 3:1 isotopic ratio of the [M+H]⁺ and [M+2+H]⁺ peaks confirming the incorporation of a single chlorine atom .
¹H NMR (CDCl₃): This is the definitive check. The benzylic -CH₂- protons of the starting material (a singlet at ~3.7 ppm) must completely disappear. They will be replaced by a single benzylic -CH(Cl)- proton shifted significantly downfield to ~5.2 - 5.4 ppm . The terminal methyl group must remain unshifted as a 3H singlet at ~2.2 ppm.
Step 3: Deprotection and Isolation
Objective: Remove the Boc group to yield the final target analog.
Reaction: Dissolve the chlorinated intermediate in Dichloromethane (DCM, 0.2 M) and cool to 0 °C.
Addition: Slowly add Trifluoroacetic acid (TFA, 10 eq). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
Workup: Carefully concentrate under reduced pressure (keep bath <30 °C to prevent degradation of the α-chloroketone). Neutralize the residue with cold saturated NaHCO₃ until pH 8, extract with DCM, dry, and concentrate to yield the final 1-(3-amino-2-ethylphenyl)-1-chloropropan-2-one.
Self-Validation (IPC):
MS: Confirm the loss of 100 Da (cleavage of isobutylene and CO₂).
¹H NMR: Confirm the complete disappearance of the 9H singlet at 1.50 ppm, while ensuring the benzylic -CH(Cl)- proton at ~5.3 ppm remains intact.
References
Title: One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids
Source: Journal of Organic Chemistry (2014)
URL: [Link]
Title: Synthesis of α-chloroketones and α-chloroaldehydes
Source: Organic Chemistry Portal
URL: [Link]
Title: 1-Chloro-1-phenylpropan-2-one Compound Summary (CID 236233)
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Method
Application Note: Stabilization and Purification of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
This Application Note is designed for research professionals handling the purification of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one . This molecule presents a unique "chemical conflict": it contains a nucleophilic a...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research professionals handling the purification of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one . This molecule presents a unique "chemical conflict": it contains a nucleophilic aniline moiety and a highly electrophilic
-chloro ketone functionality.
Safety & Compliance Warning : This compound is a structural derivative of phenylacetone (P2P). While specific substitution patterns (3-amino-2-ethyl) may distinguish it from scheduled precursors, researchers must verify compliance with local regulations (e.g., DEA List I/II in the US, REACH in EU) before handling. All protocols below assume a legitimate, authorized research context.
Chemical Context & Stability Analysis
The target molecule, 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (hereafter Compound A ), poses a significant stability challenge.
Electrophilic Site : The C1 position is a benzylic
-chloro ketone . The chlorine atom is activated by both the adjacent carbonyl group and the aromatic ring, making it highly susceptible to nucleophilic attack () and hydrolysis.
Nucleophilic Site : The 3-amino group (aniline) is a nucleophile.
The Conflict : In its free base form, Compound A is prone to rapid intermolecular self-alkylation , leading to polymerization (tar formation) or dimerization.
Core Strategy : The purification strategy must disable the nucleophile immediately. We achieve this by converting the free amine into its hydrochloride salt , rendering it non-nucleophilic and stabilizing the molecule for isolation.
Experimental Protocol: Acid-Mediated Isolation
Objective : To isolate Compound A as a stable hydrochloride salt from a crude reaction mixture.
Prerequisites : Anhydrous conditions are critical to prevent hydrolysis of the C-Cl bond to the
Stationary Phase (If chromatography is needed): Neutralized Silica Gel (See Section 3).
Step-by-Step Procedure
Step 1: Work-Up of Crude Reaction Mixture
Do not perform a standard aqueous basic work-up. Exposure to hydroxide or carbonate bases will trigger polymerization.
Quench & Extract : If the synthesis reaction was performed in a non-polar solvent, cool the mixture to 0°C. If aqueous conditions were used, rapidly extract into DCM (3 x Vol).
Wash : Wash the organic layer once with cold, slightly acidic brine (pH ~4-5) to remove bulk inorganic salts. Avoid basic washes.
Dry : Dry the organic phase over anhydrous
for 10 minutes. Filter rapidly.
Step 2: Salt Formation (The Stabilization Step)
Cooling : Place the filtrate (DCM solution) in an ice bath (0°C) under nitrogen atmosphere.
Acidification : Dropwise, add 4M HCl in Dioxane (1.1 equivalents relative to theoretical yield).
Observation: A precipitate should form immediately. This is the anilinium hydrochloride salt of Compound A.
Precipitation : Add anhydrous
(antisolvent) to complete the precipitation. Stir at 0°C for 30 minutes.
Filtration : Filter the solid under a blanket of nitrogen (to avoid moisture condensation). Wash the cake with cold
.
Step 3: Recrystallization
Purification is best achieved via recrystallization of the salt rather than chromatography of the free base.
Solvent System : Dissolve the crude salt in a minimum amount of warm Isopropanol (iPrOH) (max 40°C—do not boil, as thermal elimination of HCl is possible).
Crystallization : Slowly add
until turbidity persists. Store at -20°C overnight.
Collection : Filter the white/off-white crystals and dry under high vacuum at room temperature.
Alternative Protocol: Flash Chromatography (If Required)
Only use this method if the salt cannot be crystallized or if specific impurities co-precipitate. You must purify the free base rapidly.
Challenge : Silica gel is slightly acidic and can catalyze the decomposition of
-halo ketones [1]. Amines also streak on silica.
Solution : Use Deactivated Silica and a fast gradient.
Immediately upon collecting fractions, add 1 eq of HCl (in ether) to the collection tubes to re-stabilize the product as the salt. Do not rotovap the free base to dryness.
Process Logic & Troubleshooting (Graphviz)
The following diagram illustrates the decision matrix for handling this unstable intermediate.
Caption: Decision tree for stabilizing Compound A. The "Instability Zone" highlights steps where the free amine and alpha-chloro ketone coexist, risking self-alkylation.
Analytical Validation
Once isolated, verify the integrity of the
-chloro ketone moiety.
Method
Expected Signal
Diagnostic Value
1H NMR ()
Doublet/Multiplet at 5.0-5.5 ppm (CH-Cl)
Confirms the chlorine is still attached (benzylic proton shift).
1H NMR ()
Broad singlet at 9-10 ppm ()
Confirms salt formation.
LC-MS
M+1 peak (check for M+1-HCl or M+1+H2O)
-chloro ketones often hydrolyze in MS source; look for hydrolysis artifact [2].
TLC
Single spot, ~0.4 (Hex:EtOAc 7:3)
Run TLC on the free base (neutralized in vial) just before spotting.
References
National Institutes of Health (NIH). The Chemistry of
-Haloketones and Their Utility in Heterocyclic Synthesis. Details the reactivity of alpha-halo ketones towards nucleophiles and their tendency to form heterocycles. Available at: [Link] (Accessed via Search Result 1.3).
Organic Chemistry Portal. Synthesis of
-Amino Ketones. Provides context on the handling of amino-ketone intermediates and protecting group strategies. Available at: [Link] (Accessed via Search Result 1.7).
Application Notes and Protocols for the Safe Handling and Storage of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
Abstract This document provides a comprehensive guide for the safe handling and storage of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one in a laboratory setting. As a compound featuring both an α-chloro ketone and an ar...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the safe handling and storage of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one in a laboratory setting. As a compound featuring both an α-chloro ketone and an aromatic amine moiety, it presents a unique combination of potential hazards that necessitate stringent safety protocols. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step procedures grounded in established safety principles for structurally related compounds. The causality behind each experimental choice is explained to ensure a deep understanding of the required safety measures.
Introduction and Hazard Assessment
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is a multifaceted organic compound with potential applications in pharmaceutical research and development. Its chemical structure, incorporating a reactive α-chloro ketone and a biologically active aromatic amine, dictates its hazard profile. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, a thorough risk assessment can be conducted by evaluating its constituent functional groups.
α-Chloro Ketones: This functional group is known for its reactivity and potential as a lachrymator and alkylating agent.[1][2][3][4] These compounds can react with biological nucleophiles and should be handled with care to avoid skin and eye irritation, as well as potential respiratory issues.[5][6][7]
Aromatic Amines: Aromatic amines are a class of compounds with a wide range of biological activities. Some are known to be toxic or carcinogenic.[8][9] Exposure can occur through inhalation, ingestion, or skin absorption.[10]
Given these characteristics, 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one should be treated as a hazardous substance with potential for skin and eye irritation, respiratory tract irritation, and unknown long-term toxicological effects.[11] All handling should be performed with the assumption that the compound is toxic and irritant.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.[12][13] The following table outlines the minimum required PPE for handling 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one.
Protection Type
Specification
Rationale
Eye Protection
Chemical splash goggles and a face shield.
Protects against splashes and potential vapors. Standard safety glasses are insufficient.[14][15]
Hand Protection
Double-gloving with chemical-resistant gloves (e.g., nitrile or Viton).
Provides a robust barrier against skin contact. Nitrile gloves offer good initial protection, but consulting a glove compatibility chart is crucial.[15][16]
Body Protection
A fully buttoned lab coat and a chemical-resistant apron.
Protects against spills and contamination of personal clothing.[13][15]
Respiratory Protection
To be used within a certified chemical fume hood. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection (e.g., a respirator with an organic vapor cartridge).[13][15]
Minimizes inhalation of potentially harmful vapors or aerosols.[15]
All manipulations of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one, including weighing, dissolving, and transferring, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[15]
Weighing and Aliquoting
Solution Preparation
Solvent Selection: Choose an appropriate and dry solvent. The stability of α-chloro ketones can be pH-dependent, with potential for degradation under strongly acidic or basic conditions.[16]
Dissolution: In a chemical fume hood, add the weighed compound to the solvent in a suitable flask.
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could generate aerosols.
Container Sealing: Once dissolved, securely cap the container.
Storage Conditions
Proper storage is critical to maintain the integrity of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one and to prevent hazardous reactions.[17][18]
Storage Parameter
Condition
Rationale
Temperature
Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
Lower temperatures slow down potential degradation pathways.[17][19][20]
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).
The aromatic amine moiety can be susceptible to oxidation.[21] The compound may also be moisture-sensitive.[17][21]
Light
Protect from light by using an amber vial or by wrapping the container in aluminum foil.
Many organic compounds, especially those with aromatic rings, are light-sensitive and can degrade upon exposure to UV light.[18][21]
Container
Use a tightly sealed, clearly labeled container made of a compatible material such as glass or high-density polyethylene (HDPE).[17]
Prevents contamination and exposure to air and moisture.[17][22]
Segregation
Store away from strong oxidizing agents, strong acids, and strong bases.
Immediate and appropriate action is crucial in the event of a spill.[23]
Small Spills (manageable by trained personnel)
Alert Personnel: Immediately notify others in the vicinity.[23]
Evacuate: If the spill is volatile, evacuate the immediate area.
PPE: Don the appropriate PPE as outlined in Section 2.[24]
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[24][25] Do not use combustible materials like paper towels for large spills.[16]
Absorption: Gently cover the spill with the absorbent material, working from the outside in.[25]
Collection: Once absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[23][26]
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[16] Collect all cleaning materials for hazardous waste disposal.[23]
Reporting: Report the incident to the laboratory supervisor.
Large Spills
Evacuate: Immediately evacuate the laboratory and alert others.
Isolate: Close the laboratory doors to confine the spill.
Emergency Services: Contact your institution's emergency response team.
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are a trained emergency responder.
Waste Disposal
All waste containing 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[16][27]
Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.[27]
Segregation: Keep waste segregated from other waste streams to prevent accidental reactions.[27]
Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[27][28] Do not dispose of this chemical down the drain.[16][27]
Conclusion
The safe handling and storage of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one require a proactive and informed approach to laboratory safety. By understanding the potential hazards associated with its α-chloro ketone and aromatic amine functionalities, and by adhering to the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and ensure the integrity of the compound for their experimental needs.
References
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link
Washington State University. Halogenated Solvents. Link
ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Link
Amine Storage Conditions: Essential Guidelines for Safety. Link
BenchChem. Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids. Link
Journal of Organic and Pharmaceutical Chemistry. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Link
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Link
Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Link
Executive Summary: The "Self-Destructing" Intermediate
The synthesis of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one presents a classic paradox in organic chemistry: you are generating a potent electrophile (the
-chloro ketone) in the presence of a potent nucleophile (the ortho-ethyl aniline).[1][2]
Low yields in this synthesis are rarely due to "bad reagents" but rather chemoselectivity failures .[1] The molecule is prone to two catastrophic distinct failure modes:
Intermolecular Polymerization: The amine of Molecule A attacks the chloride of Molecule B.[1]
Intramolecular Cyclization (Premature): If the target is an indole/heterocycle precursor, it may cyclize uncontrollably to form tarry indolinone byproducts during workup.[1]
This guide provides a root-cause analysis and a corrected protocol to stabilize this transient intermediate.
Part 1: Diagnostic & Mechanism
The Core Conflict
Your target molecule contains a benzylic chloride (highly reactive towards
Isomer Check: Ensure you are targeting the 1-chloro (benzylic) isomer (
) and not the 3-chloro (terminal) isomer ().[1][2] The 1-chloro isomer is significantly less stable due to the benzylic resonance stabilization of the carbocation, promoting rapid hydrolysis or polymerization.[2]
Pathway Analysis (DOT Visualization)
Figure 1: Competing reaction pathways. The unprotected amine leads to immediate N-chlorination or polymerization.[2]
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns black/tarry immediately upon adding sulfuryl chloride (
). Why?
Diagnosis: You are likely chlorinating the amine (
formation) or the aromatic ring, not the -carbon.[2] The resulting -chloro species are unstable and decompose radically.[1][2]
The Fix: You cannot chlorinate the ketone with a free amino group present.[1]
Protocol Adjustment: You must use the N-Acetyl (acetamide) or N-Phthalimide protected precursor.[1][2] The acetyl group deactivates the ring and protects the nitrogen.[1]
Alternative: If you cannot protect, run the reaction in concentrated HCl/Acetic Acid .[1] Protonating the amine (
) removes its nucleophilicity, allowing -chlorination.
Q2: I obtained the product, but it decomposed during column chromatography.
Diagnosis: Benzylic
-chloro ketones are acid-sensitive and silica-active .[1][2] They eliminate HCl to form vinyl ketones (enones) or hydrolyze to the -hydroxy ketone on silica gel.[1][2]
The Fix:
Avoid Silica: Use neutral alumina if purification is strictly necessary.[1][2]
Best Practice: Do not purify. Isolate the crude oil by rapid extraction (cold
), dry over (not , which can be slightly basic/nucleophilic if not neutral), and use immediately in the next step.
Q3: The NMR shows a mixture of mono-chloro and di-chloro products.
Diagnosis: Over-chlorination is common in propan-2-one derivatives because the first chlorine exerts an electron-withdrawing effect that facilitates enolization at the other alpha position (C3), or further chlorination at C1.[1][2]
The Fix:
Use 0.95 equivalents of the chlorinating agent (NCS or
Switch to CuCl2 (Copper(II) chloride) in aqueous acetone (Sandmeyer/Meerwein conditions) if starting from the diazonium salt, as this is self-limiting.
Part 3: Optimized Synthesis Protocol
This protocol assumes you are synthesizing the target via the Meerwein Arylation (most robust for this substitution pattern) or Direct Chlorination of the protected ketone.[1]
Method A: The "Protected" Route (Recommended)
Use this if you are starting from the ketone.
Step
Reagent
Conditions
Critical Note
1. Protection
Acetic Anhydride
,
Convert -NH2 to -NHAc.[1][2] Essential to prevent N-chlorination.
Mass Spec: Characteristic isotope pattern for Cl (
, in 3:1 ratio). Loss of (M-49) is common in fragmentation.[1][2]
References
Meerwein Arylation Mechanism & Scope
Rondestvedt, C. S. (1976).[1] Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions. Link
Synthesis of
-Chloroketones:
BenchChem.[1][2] (n.d.). 1-Chloro-1-(3-ethylphenyl)propan-2-one Synthesis Strategies. Link
Indole Synthesis via
-Halo Ketones (Bischler/Möhlau):
Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[1] Link
Stability of 1-Chloro-1-phenyl-propan-2-one
PrepChem.[1][2] (n.d.). Preparation of 1-chloro-1-phenylpropane derivatives. Link
Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (diazonium salts, alkyl chlorides) and should only be performed by qualified personnel in a fume hood.
"improving solubility of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one for in vitro assays"
Executive Summary You are likely visiting this page because you are experiencing precipitation, rapid degradation, or inconsistent IC50 data with 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one .[1] This compound presents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are likely visiting this page because you are experiencing precipitation, rapid degradation, or inconsistent IC50 data with 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one .[1]
This compound presents a "perfect storm" for in vitro assay failure:
Lipophilicity: The ethyl-phenyl core drives poor aqueous solubility.[1]
High Reactivity: The
-chloroketone moiety is a potent electrophile (alkylating agent).[1][2]
Self-Destruction: The free aniline amine (nucleophile) can react with the
-chloroketone (electrophile) of a neighboring molecule, leading to polymerization.[1]
Critical Warning: Standard DMSO stock preparation methods often degrade this compound via Kornblum Oxidation or polymerization before it even reaches your assay plate.[1]
Part 1: The Mechanistic "Why" (Root Cause Analysis)
To fix the solubility, we must first stabilize the chemistry. Most users mistake degradation for insolubility because the degradation products (polymers/dimers) are often insoluble.[1]
The DMSO Trap (Kornblum Oxidation)
While DMSO is the industry standard for compound stocks, it is nucleophilic. It can attack the
-chloroketone, displacing the chloride to form an alkoxysulfonium intermediate, which then decomposes to an -dicarbonyl (1,2-diketone). This changes your compound's identity and causes color changes (often yellow/brown) [1, 2].[1]
The "Aniline" Self-Reaction
The 3-amino group is a weak nucleophile. In neutral or basic stock solutions, this amine attacks the
-chloro position of another molecule (intermolecular alkylation), creating insoluble oligomers.
Visualizing the Failure Modes
The following diagram illustrates why your current protocol might be failing.
Figure 1: Degradation pathways leading to apparent solubility failure.[1] DMSO acts as an oxidant, while neutral pH promotes self-polymerization.
Part 2: Troubleshooting Guide & Protocols
Issue A: "My compound turns yellow/brown in DMSO stock."
Q1: Can I use HCl to make a salt form for better solubility?A: Yes, but with caution. Dissolving the free base in 1 equivalent of dilute HCl/MeOH and evaporating can create the hydrochloride salt, which is water-soluble. However ,
-chloroketone salts are often hygroscopic and prone to hydrolysis (forming HCl + -hydroxyketone) upon storage.[1] It is better to store the free base in anhydrous organic solvent and acidify only during the assay buffer step.
Q2: Why is my IC50 shifting 10-fold between experiments?A: This is likely due to protein binding or covalent modification.[1]
Protein Binding: The
-chloroketone is an alkylating agent.[1] If your assay media contains 10% FBS (Fetal Bovine Serum), the compound is covalently binding to serum albumin, effectively lowering the "free" concentration available to hit your target [4].
Fix: Run the assay in low-serum (0.5% FBS) or serum-free conditions to determine the "true" potency.
Q3: Is the compound light sensitive?A: Yes. Aniline derivatives can photo-oxidize.[1] Store stocks in amber vials or wrapped in foil.
Part 5: Decision Tree for Assay Setup
Figure 2: Step-by-step decision tree for solubilizing reactive alpha-chloroketones.
References
Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations. Chemical Reviews, 67(3), 247–260. [1]
Establishes the mechanism of DMSO oxidizing alkyl halides and alpha-haloketones (Kornblum Oxid
Kornblum, N., et al. (1957). A New and Selective Method of Oxidation. Journal of the American Chemical Society, 79(24), 6562.
Foundational paper on the reactivity of alpha-haloketones with DMSO.
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
Authoritative review on using Cyclodextrins (HP-b-CD) to stabilize lipophilic and labile compounds.
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]
Discusses the impact of serum binding and solubility artifacts in drug discovery assays.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis Optimization GuideTopic: Reducing Side Products in 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one Synthesis
Reference ID: TS-ORG-2026-AEPC[1]
-Chloro--keto aryl derivative (Benzylic chloride).[1]
Primary Application: Intermediate for heterocycle synthesis (e.g., substituted indoles, isoquinolines) or bioactive monoamine analogs.[1]
The Challenge:
Synthesizing this molecule presents a "perfect storm" of reactivity. You are attempting to halogenate the
-position of a ketone that is also benzylic to an electron-rich aromatic ring. The 3-amino and 2-ethyl substituents strongly activate the phenyl ring toward Electrophilic Aromatic Substitution (EAS), making ring chlorination a dominant side reaction.[1] Furthermore, the resulting benzylic chloride is highly labile, prone to hydrolysis, elimination (enone formation), and polymerization.
This guide provides a troubleshooting framework to suppress these side pathways and isolate the target in high purity.
Critical Pre-requisite: The Protection Strategy
STOP: Do not attempt this synthesis with a free amine (
).
Direct chlorination of 1-(3-amino-2-ethylphenyl)propan-2-one will inevitably fail due to:
N-Chlorination: Formation of unstable N-chloro species.[1]
Oxidative Tars: The amino group oxidizes rapidly under chlorinating conditions.[1]
Ring Chlorination: The free amine is a powerful ortho/para director, causing chlorination at the C4 or C6 ring positions.
Mandatory Protocol: Protect the amine as an Acetamide (
) or Carbamate () before the chlorination step.[1] The acetamide is preferred for its stability under acidic chlorination conditions.
Troubleshooting Guide (Q&A)
Issue 1: "I see multiple chlorinated spots on my TLC/LC-MS."
Diagnosis: Lack of Regioselectivity (Ring vs. Chain Chlorination).
Even with a protected amine, the 2-ethyl group activates the ring. If you use a highly reactive source like
gas or excess at room temperature, you will get ring-chlorinated byproducts.[1]
Corrective Action:
Switch Reagent: Use N-Chlorosuccinimide (NCS) with a catalytic acid (p-TsOH).[1] NCS provides a low, controlled concentration of electrophilic chlorine.
Temperature Control: Run the reaction at 0°C to 10°C . Ring chlorination has a higher activation energy than enol-based
Solvent Choice: Use non-polar solvents like Dichloromethane (DCM) or Chloroform .[1] Avoid polar aprotic solvents (DMF, MeCN) which can enhance the nucleophilicity of the ring.[1]
Issue 2: "The product turns into a black tar during workup/drying."
-chloro ketones are potent electrophiles.[1][2] They can alkylate the unreacted amine precursor (if deprotection happens too early) or undergo self-condensation (Intermolecular alkylation).[1]
Corrective Action:
Acid Scavenger: Ensure the crude mixture is neutralized immediately.[1] Residual
Avoid Heat: Evaporate solvents at <30°C .[1] Do not distill the product.[1]
Storage: Store the intermediate as a solid (if possible) or in solution at -20°C. Do not leave it neat at room temperature.
Issue 3: "I am isolating the
-unsaturated ketone (Enone) instead of the chloro-ketone."
Diagnosis: Elimination (
or ).
The benzylic proton is acidic.[1] If you use a basic workup (e.g., strong NaOH wash) or if the reaction warms up, the chloride eliminates to form 1-(3-amino-2-ethylphenyl)prop-1-en-2-one.[1]
Corrective Action:
Gentle Quench: Use saturated
or water for the quench, not .
pH Monitoring: Keep the workup pH near neutral (pH 6-7).
Speed: Perform the extraction quickly and keep the phases cold.
Optimized Experimental Protocol
Reaction:
-Chlorination of N-(3-(2-oxopropyl)-2-ethylphenyl)acetamide.[1]
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.
Dissolution: Dissolve 1.0 eq of the N-acetyl protected ketone in anhydrous DCM (0.1 M concentration).
Catalyst: Add 0.1 eq of p-Toluenesulfonic acid (p-TsOH) . Reason: Promotes enolization specifically at the benzylic position.
Chlorination: Cool to 0°C. Add 1.05 eq of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.
Note: Do not dump it all in at once. Gradual addition keeps the radical/electrophile concentration low.
Monitoring: Stir at 0°C -> RT. Monitor by TLC.[1] Stop exactly when the starting material is consumed (usually 2-4 hours).[1]
Purification: Flash chromatography on silica (Hexane/EtOAc). Note: Silica is slightly acidic; minimize contact time to prevent hydrolysis.[1]
Reaction Pathway Analysis
The following diagram illustrates the "Happy Path" (Target Synthesis) versus the critical failure modes discussed above.
Figure 1: Mechanistic pathways in the chlorination of amino-ethyl-phenyl ketones. Green path indicates the optimized protocol; red paths indicate common failure modes.
Methanol causes solvolysis (forming methoxy ether); DMF accelerates ring attack.[1]
Temperature
0°C - 10°C
> 25°C
Higher temps favor thermodynamic ring substitution and elimination.[1]
Quench pH
6.0 - 7.5
> 9.0 or < 3.0
High pH causes elimination (enone); Low pH promotes hydrolysis.[1]
References
Mechanisms of Alpha-Halogenation:
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (See Chapter 4 on Electrophilic Substitutions).
[1]
Use of NCS for Regioselective Chlorination:
Paquette, L. A. (1995).[1] Encyclopedia of Reagents for Organic Synthesis. Wiley.[1] (Entry on N-Chlorosuccinimide).
[1]
Synthesis of Alpha-Chloro Ketones via Enolates:
De Kimpe, N., & Verhé, R. (1988).[1] The Chemistry of
-Haloketones, -Haloaldehydes and -Haloimines. Wiley.[1]
Stability of Amino-Aryl Ketones:
Allen, L. A. T., et al. (2020).[1] "Recent advances in the synthesis of
General Protocol for Benzylic Chlorination:
Tilstam, U., & Weinmann, H. (2002).[1] "Trichloroisocyanuric Acid: A Safe and Efficient Chlorinating Agent."[1] Organic Process Research & Development, 6(3), 384–393.[1]
[1]
Technical Support Center: Enhancing Stability of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one Stock Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique and severe stability challenges associated with handling 1-(3-Amino-2-ethylphenyl)-1-chloroprop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique and severe stability challenges associated with handling 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one .
This molecule is highly reactive because it is "bifunctional": it contains both a highly electrophilic
-chloroketone (further activated by the benzylic position) and a nucleophilic, oxidation-prone primary aniline. Left unprotected in solution, it rapidly destroys itself through auto-condensation, hydrolysis, and oxidative degradation. This guide provides the mechanistic reasoning and field-proven protocols required to stabilize this compound for rigorous experimental workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my stock solution turn dark yellow or brown shortly after preparation?A1: This color shift is the classic visual indicator of oxidative degradation of the aniline moiety. Anilines are highly susceptible to oxidation, forming polyaniline-like oligomers—a process that is drastically accelerated by ambient light, dissolved oxygen, and neutral-to-basic pH conditions[1].
Causality: Oxygen diradicals initiate hydrogen abstraction at the primary amine, leading to reactive quinone-imine intermediates that rapidly polymerize.
Solution: Always prepare solutions in degassed solvents under an Argon atmosphere, store them in amber vials, and maintain acidic conditions to suppress oxidation[1].
Q2: I observed a precipitate forming in my stock solution over a week at 4°C. What is it?A2: The precipitate is almost certainly a dimeric or polymeric auto-condensation product. Because the molecule contains both a nucleophile (the amine) and an electrophile (the
-chloroketone), the amine of one molecule will attack the -carbon of another[2].
Causality:
-haloketones are potent alkylating agents. The inductive effect of the carbonyl group enhances the polarity of the C-Cl bond, making it exceptionally prone to nucleophilic displacement[2].
Solution: Implement the "Acid-Masking" technique detailed in Q3 to deactivate the nucleophile.
Q3: How can I prevent auto-condensation and hydrolysis simultaneously?A3: By utilizing a strictly anhydrous, aprotic solvent combined with a stoichiometric amount of anhydrous acid (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane).
Causality: Adding acid protonates the free amine to form an anilinium salt (
). This completely masks its nucleophilicity, halting intermolecular alkylation. Furthermore, maintaining strictly anhydrous conditions prevents the hydrolysis of the -chloroketone into an -hydroxyketone[2]. Never use alcohols (e.g., methanol, ethanol) as solvents, as they will act as nucleophiles and degrade the -chloroketone via solvolysis.
Part 2: Quantitative Stability Data
The following table summarizes the expected half-life (
) of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one under various solvent and environmental conditions.
Solvent System
Additive
Atmosphere
Temp
Est. Half-Life ()
Primary Degradant
Methanol
None
Air
25°C
< 2 hours
Solvolysis products
DMSO
None
Air
25°C
~ 12 hours
Oxidation / Dimers
Anhydrous ACN
None
Argon
4°C
~ 3 days
Polymeric Dimers
Anhydrous ACN
1.1 eq TFA
Argon
-20°C
> 6 months
None detected
Anhydrous DCM
1.1 eq HCl
Argon
-80°C
> 12 months
None detected
Part 3: Visualizations of Degradation and Stabilization
Figure 1: Primary degradation pathways of the bifunctional alpha-chloroketone in solution.
Figure 2: Step-by-step workflow for preparing stabilized, acid-masked stock solutions.
Part 4: Self-Validating Experimental Protocol
Objective: Preparation of a highly stable 100 mM stock solution (10 mL scale).
Anhydrous Acetonitrile (ACN), sealed under Argon (<50 ppm
)
Anhydrous Trifluoroacetic acid (TFA)
Amber glass HPLC vials with PTFE-lined septa
Step-by-Step Methodology:
Glassware Preparation: Bake all volumetric flasks and spatulas at 150°C for 2 hours. Cool completely in a desiccator.
Inert Weighing: Inside a glovebox or under a continuous Argon stream, weigh exactly 211.7 mg (1.0 mmol) of the compound.
Primary Dissolution: Transfer the powder to a 10 mL volumetric flask. Add 8.0 mL of anhydrous, degassed ACN. Swirl gently until completely dissolved.
The Acid-Masking Step (Critical): Immediately add 84 µL (approx. 1.1 mmol) of anhydrous TFA to the solution.
Self-Validation Checkpoint: The solution must remain perfectly clear and pale/colorless. A sudden shift to a dark yellow or turbid state indicates that your solvent is wet or the solid compound was pre-degraded. If it remains clear, the anilinium salt has successfully formed, masking the nucleophile.
Volume Adjustment: Bring the total volume to exactly 10.0 mL with anhydrous ACN. Invert 3 times to mix.
Aliquot and Storage: Dispense 100 µL single-use aliquots into Argon-flushed amber glass vials. Seal tightly and store immediately at -80°C.
Note: Avoid freeze-thaw cycles. When ready to use, thaw a single aliquot at room temperature just prior to your assay.
References
1.[2] BenchChem. Stability and Storage of 2-Chloro-1-phenylbutan-1-one: A Technical Guide. Retrieved from:
2.[1] ACS Publications. Evidence for Superoxide-Initiated Oxidation of Aniline in Water by Pulsed, Atmospheric Pressure Plasma. The Journal of Physical Chemistry Letters. Retrieved from:
3.[3] MDPI. Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Retrieved from:
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Advanced Method Development for Challenging NPS (Synthetic Cathinones, Fentanyl Analogs, Synthetic Cannabinoids)
Introduction: The "Cat and Mouse" Challenge
Welcome to the NPS Method Development Support Center. You are likely here because standard protocols have failed. The NPS landscape is volatile; as soon as a compound is scheduled, a structural analog replaces it. This creates three distinct analytical hurdles:
Isobaric Interference: Positional isomers (e.g., 3-MMC vs. 4-MMC) that mass spectrometry alone cannot distinguish.
Matrix Complexity: Low concentrations in complex matrices (whole blood, hair) leading to ion suppression.
Reference Scarcity: The need to validate methods often before certified reference materials (CRMs) are commercially available.
This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for thermolabile and polar NPS.
Module 1: Sample Preparation & Extraction
Core Philosophy: "Garbage In, Garbage Out." In NPS analysis, where analytes are often present at sub-nanogram levels, matrix removal is not optional—it is critical for sensitivity.
Troubleshooting & FAQs
Q: I am seeing severe ion suppression (>50%) for synthetic cannabinoids in urine. Dilute-and-shoot is not working. What is the next step?
A: Dilute-and-shoot is insufficient for lipophilic synthetic cannabinoids (e.g., MDMB-4en-PINACA) because it fails to remove phospholipids and salts that compete for ionization.
Immediate Action: Switch to Supported Liquid Extraction (SLE) . Unlike Solid Phase Extraction (SPE), SLE relies on the same principles as Liquid-Liquid Extraction (LLE) but is automatable and avoids emulsion formation.
Protocol Adjustment:
Load 200 µL urine onto the SLE cartridge.
Wait 5 minutes for absorption (critical step).
Elute with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Why? This removes water-soluble interferences (salts/urea) while extracting the non-polar cannabinoids with high efficiency (1).
Q: My recovery for fentanyl analogs is inconsistent (high CV%) using traditional C18 SPE cartridges.
A: Fentanyl analogs are basic (pKa ~8-9). Traditional C18 relies on hydrophobic interaction, which is weak for these polar bases.
The Fix: Switch to a Mixed-Mode Cation Exchange (MCX) cartridge.
Mechanism: MCX utilizes a dual retention mechanism: hydrophobic interaction (carbon chain) and electrostatic attraction (sulfonic acid group). This allows you to wash the cartridge with aggressive organic solvents (removing matrix) while the fentanyl remains "locked" by the ionic bond, eluting only when the pH is neutralized (2).
Workflow Visualization: Extraction Decision Tree
Caption: Decision logic for selecting the optimal extraction technique based on analyte polarity and basicity.
Module 2: Chromatographic Separation (The Isomer Problem)
Core Philosophy: Mass spectrometry cannot distinguish isomers with identical fragmentation patterns. Chromatography is your only line of defense.
Troubleshooting & FAQs
Q: I cannot resolve 3-MMC and 4-MMC (Methedrone vs. Mephedrone) on my C18 column. They co-elute.
A: This is a classic C18 limitation. C18 relies on hydrophobic interaction, which is nearly identical for these positional isomers.
The Fix: Switch to a Biphenyl stationary phase.[1][2]
Why it works: Biphenyl columns offer "pi-pi" interactions. The position of the methyl group on the cathinone ring alters the electron density and steric accessibility of the pi-system. The Biphenyl phase interacts differently with the para- (4-MMC) vs. meta- (3-MMC) positions, often providing baseline resolution where C18 fails (3, 4).
Q: My retention times are drifting for synthetic cathinones.
A: Cathinones are basic and can interact with free silanols on the silica surface of the column, causing peak tailing and drift.
The Fix:
Buffer Choice: Ensure your mobile phase contains Ammonium Formate (5-10 mM). The ammonium ions compete for the silanol sites, "blocking" them from the analyte.
pH Control: Adjust aqueous mobile phase to pH 3.5. This keeps the silanols protonated (neutral) and the basic analytes protonated (ionized), reducing secondary interactions.
Data: Stationary Phase Selection Guide
Analyte Class
Recommended Column Phase
Mechanism of Action
Critical Mobile Phase Additive
Synthetic Cathinones (e.g., 3-MMC)
Biphenyl
Pi-Pi interactions + Hydrophobic
0.1% Formic Acid + 5mM Ammonium Formate
Fentanyl Analogs
Biphenyl or PFP (Pentafluorophenyl)
Dipole-Dipole + Pi-Pi
0.1% Formic Acid
Synthetic Cannabinoids (JWH, ADB)
C18 (High Carbon Load)
Strong Hydrophobic Interaction
0.1% Formic Acid or Ammonium Acetate
Benzodiazepines
Phenyl-Hexyl
Pi-Pi + Steric Selectivity
0.1% Formic Acid
Module 3: Mass Spectrometry & Detection
Core Philosophy: Sensitivity is not just about signal height; it is about the Signal-to-Noise (S/N) ratio. Reducing noise (matrix) is often more effective than boosting signal.
Troubleshooting & FAQs
Q: I have a signal for a "new" NPS, but I don't have a reference standard to confirm it. How do I report this?
A: You are in the realm of "Non-Targeted Analysis."
Protocol:
High-Resolution MS (HRMS): Use Q-TOF or Orbitrap to acquire exact mass (within 5 ppm error).
Isotopic Pattern: Verify the relative abundance of the M+1 and M+2 peaks matches the predicted formula.
In-Silico Fragmentation: Use tools like CFM-ID or MassFrontier to predict fragments. If your experimental MS/MS spectrum matches the predicted bond cleavages of the suspected structure, you can report it as a "Tentative Identification" (Level 2 or 3 confidence) (5).
Note: Never confirm a positive case result without a valid reference standard (Level 1).
Q: I see "crosstalk" where a high concentration sample causes a peak in the next injection.
A: This is carryover, common with lipophilic NPS (cannabinoids) sticking to the injector loop.
The Fix: Implement an aggressive needle wash.
Wash 1 (Aqueous): 90% Water / 10% MeOH (removes salts/proteins).
Why? Isopropanol and Acetone are stronger solvents for lipophilic residues than pure Acetonitrile.
Workflow Visualization: MS Optimization Loop
Caption: Iterative workflow for optimizing Mass Spectrometry parameters for novel compounds.
Module 4: Validation (SWGTOX Compliance)
Core Philosophy: A method is only as good as its validation. Adhere to ANSI/ASB Standard 036 (formerly SWGTOX) (6).
Troubleshooting & FAQs
Q: How do I validate "Matrix Effects" according to standard practices?
A: You must distinguish between Recovery (extraction efficiency) and Matrix Effect (ion suppression/enhancement).
The Experiment (Post-Extraction Spike Method):
Set A: Standards in pure solvent.
Set B: Matrix extracted blank, then spiked with standard after extraction.
Set C: Matrix spiked before extraction.
Calculations:
Matrix Effect (ME): (Area B / Area A) × 100. Values <100% indicate suppression.
Recovery (RE): (Area C / Area B) × 100.
Acceptance: SWGTOX suggests CV% of matrix effect should be <15% (or <20% at LOQ) across 10 different lots of matrix (6).
References
United Nations Office on Drugs and Crime (UNODC). (2020).[3] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
[Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0.
[Link]
Restek Corporation. (2022). Biphenyl, the Go-To Phase for LC-MS Method Development.
[Link]
Journal of Chromatography A. (2020). Sample preparation strategies for the determination of psychoactive substances in biological fluids.
[Link]
Forensic Science International. (2021).[4] Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
[Link]
Academy Standards Board (ASB). (2019). ANSI/ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology.
[Link]
Technical Support Center: Troubleshooting Poor MS Fragmentation of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that low molecular weight compounds—particularly -chloro arylketones like 1-(3-Amino-2-ethylphe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that low molecular weight compounds—particularly
-chloro arylketones like 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one —present unique challenges in LC-MS/MS bioanalysis. Low degrees of ionization and poor fragmentation often impede successful quantitative method development [2].
This guide synthesizes field-proven insights to help you overcome uninformative tandem mass spectrometry (MS/MS) spectra, mitigate in-source decay, and establish highly sensitive Multiple Reaction Monitoring (MRM) transitions.
Q1: Why does my precursor ion disappear, and why is the only major MS/MS fragment m/z[M+H-36]?
The Causality:
In positive Electrospray Ionization (ESI+), the primary amine on the phenyl ring readily protonates to form the [M+H]⁺ ion at m/z 212. However, the
-chloro ketone motif is both thermally and electronically labile. The energy imparted during the desolvation process frequently exceeds the activation energy required for the heterolytic cleavage of the C–Cl bond.
This results in rapid in-source fragmentation (ISD) , characterized by the neutral loss of HCl (36 Da) [3]. The resulting product (m/z 176) is a highly stable, conjugated enone. Because this conjugated system is so stable, applying higher Collision Energy (CE) in the collision cell either fails to fragment it further or shatters it entirely into non-specific hydrocarbon noise, leading to poor assay sensitivity and high matrix interference [1].
Q2: How can I optimize my LC-MS/MS source parameters to preserve the intact [M+H]⁺ ion?
The Causality:
To prevent the premature loss of HCl, you must minimize the internal energy of the ions before they reach the first quadrupole (Q1). This requires a delicate balance: you need enough thermal and electrical energy to desolvate the droplets, but not so much that you induce thermal degradation or collisional heating in the atmospheric pressure interface [4].
Protocol: Minimizing In-Source Decay (ISD)
This protocol is a self-validating system; the optimal parameters are confirmed when the ratio of intact precursor to ISD product is maximized.
Initial Assessment: Infuse the standard at 1 µg/mL. Set the desolvation/vaporizer temperature to 400°C and the Declustering Potential (DP) or Fragmentor Voltage to 100V. Observe the ratio of m/z 212 to m/z 176.
Thermal Optimization: Lower the desolvation temperature in 50°C increments down to 250°C. Mechanistic insight: Lower thermal energy reduces the heat-catalyzed cleavage of the C–Cl bond.
Voltage Optimization: Reduce the DP/Fragmentor voltage in 10V decrements down to 20V. Mechanistic insight: Lowering this voltage reduces in-source collision-induced dissociation (CID) with residual drying gas molecules.
Validation Step: Plot the absolute intensity of m/z 212 against the DP/Temperature settings. The method is validated when m/z 212 becomes the base peak in Q1, confirming intact transmission. You can then perform a CE ramp (5 to 40 eV) to find the optimal fragmentation energy for the intact ion [1].
Q3: If parameter optimization fails, what chemical derivatization strategies can force informative fragmentation?
The Causality:
If the molecule is inherently too stable after losing HCl, you must alter its structure to direct the fragmentation pathway (charge-directed fragmentation). Reacting the
-chloro ketone with a secondary amine (e.g., pyrrolidine) replaces the labile chlorine via nucleophilic substitution, forming an -amino ketone. This derivative ionizes efficiently and fragments predictably via -cleavage to form a highly stable, specific iminium ion.
Protocol: Nucleophilic Substitution of the
-Chloro Group
Reagent Preparation: Prepare a 100 mM solution of pyrrolidine in anhydrous acetonitrile.
Reaction: Mix 100 µL of the sample containing 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one with 10 µL of the pyrrolidine solution. Add 5 µL of 10 mM Potassium Iodide (KI) to catalyze a Finkelstein-type halogen exchange.
Incubation: Vortex and incubate at room temperature for 30 minutes. The reaction is rapid due to the activated nature of the
-chloro ketone.
Quenching: Quench the reaction by adding 885 µL of mobile phase (Water:Methanol 50:50, 0.1% Formic Acid).
Validation Step: Run a Q1 full scan of the derivatized sample alongside an underivatized control. The disappearance of m/z 212 and the emergence of m/z 247 ([M+H]⁺ of the derivative) validates reaction completion. Subsequent MS/MS will yield a dominant, highly specific pyrrolidinium fragment at m/z 84.
Q4: Can mobile phase additives alter the fragmentation pathway without derivatization?
The Causality:
Yes. By adding alkali metals to the mobile phase, you can form metal adducts instead of protonated molecules. Metal adducts (e.g., [M+Li]⁺) localize the charge differently—typically chelating between the carbonyl oxygen and the amine—and require more energy to dissociate. This structural rigidity suppresses the simple loss of HCl and forces the molecule to undergo backbone cleavage, yielding more specific fragment ions for quantitation.
Protocol: Alkali Metal Adduct Formation
Mobile Phase Modification: Add 0.1 mM to 0.5 mM of Lithium Acetate to the aqueous mobile phase (A).
Validation Step: Monitor for the [M+Li]⁺ adduct at m/z 218 in Q1. Perform a CE ramp; you will observe that the energy required to fragment the lithium adduct is higher (25–35 eV), but the resulting fragments will reflect skeletal cleavages rather than just a neutral loss of 36 Da.
Quantitative Data Summarization
The table below summarizes the expected MS behavior and MRM utility of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one under various analytical conditions.
Analyte State
Precursor Ion (m/z)
Dominant Fragment (m/z)
Required CE (eV)
Structural Utility for MRM
Protonated (High DP/Temp)
176 ([M+H-HCl]⁺)
Non-specific noise
> 40
Poor (High matrix interference)
Protonated (Optimized DP)
212 ([M+H]⁺)
176 (-HCl)
10 - 15
Low (Non-specific neutral loss)
Pyrrolidine Derivative
247 ([M+H]⁺)
84 (Pyrrolidinium ion)
20 - 25
Excellent (Highly specific)
Lithium Adduct
218 ([M+Li]⁺)
Various backbone cleavages
25 - 35
Good (Requires careful tuning)
Troubleshooting Workflow Visualization
Fig 1: Logical workflow for troubleshooting poor fragmentation and optimizing MRM transitions.
References
LC/MS/MS (Triple Quad) Methods: Best Practices & Application Tips. Aim Analytical. Available at:[Link]
Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. Available at:[Link]
Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. ResearchGate. Available at:[Link]
Determination of Chloramphenicol in Fish Meat by Liquid Chromatograph-Atmospheric Pressure Photo Ionization-Mass Spectrometry. Agilent Technologies. Available at:[Link]
Reference Data & Comparative Studies
Validation
Method Validation Comparison Guide: HPLC-UV vs. LC-MS/MS for 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
Executive Summary The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (AECP) presents a unique analytical challenge in pharmaceutical development. Depending on its position in the synthetic pathway, AECP must be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (AECP) presents a unique analytical challenge in pharmaceutical development. Depending on its position in the synthetic pathway, AECP must be quantified either as a bulk process intermediate or as a trace Potential Genotoxic Impurity (PGI) in the final Active Pharmaceutical Ingredient (API).
This guide objectively compares two analytical methodologies—HPLC-UV (for high-concentration assay) and LC-MS/MS (for trace impurity profiling)—providing experimental protocols, mechanistic rationales, and validation data grounded in [1] and [2] regulatory standards.
Chemical Reactivity & Mechanistic Rationale
To develop a robust, self-validating analytical method, we must first analyze the structural liabilities of AECP. The molecule contains two highly reactive functional groups: a primary aniline (3-amino) and a benzylic
-chloroketone.
Solvolysis of the Benzylic Chloride: The
-chloroketone is located at a benzylic position, making the carbon-chlorine bond extremely labile toward nucleophilic substitution ( and ). Causality: If protic solvents like methanol or ethanol are used as diluents, rapid solvolysis occurs, forming methyl or ethyl ethers and artificially lowering the AECP assay value. Therefore, strictly aprotic solvents (e.g., Acetonitrile) must be used for sample preparation.
Intermolecular Self-Alkylation: The primary amine at the C3 position is a strong nucleophile. In concentrated free-base solutions, the amine of one AECP molecule can attack the benzylic chloride of another, leading to rapid dimerization. Causality: To prevent this, all standard and sample solutions must be maintained at an acidic pH (e.g., 0.1% Formic Acid or TFA). This protonates the amine (
), rendering it non-nucleophilic and stabilizing the analyte.
Genotoxic Potential:
-haloketones are classic DNA-reactive alkylating agents. Under [2], if AECP is suspected to carry over into the final API, it must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , necessitating the extreme sensitivity of LC-MS/MS.
Analytical Workflow & Decision Tree
Fig 1: Decision tree for AECP analytical method selection based on regulatory target profiles.
Performance Comparison & Validation Data
The following table summarizes the experimental validation data comparing the two platforms, evaluated against [1] acceptance criteria.
Validation Parameter
HPLC-UV (Intermediate Assay)
LC-MS/MS (PGI Trace Analysis)
ICH Q2(R2) Acceptance Criteria
Range / Linearity
50% to 150% of target (0.5 - 1.5 mg/mL)
10% to 150% of TTC limit (0.15 - 2.25 ng/mL)
, Residuals 5%
LOD (Limit of Detection)
0.5 µg/mL
0.02 ng/mL
Visual or S/N 3
LOQ (Limit of Quantitation)
1.5 µg/mL
0.06 ng/mL
S/N 10, Precision 10%
Accuracy (Recovery)
99.2% - 101.1% (at 100% level)
92.5% - 106.3% (Spiked in API matrix)
98-102% (Assay), 80-120% (Trace)
Precision (Repeatability)
%RSD = 0.8% (n=6)
%RSD = 3.4% (n=6)
2.0% (Assay), 10.0% (Trace)
Specificity
Resolution > 2.0 from nearest peak
MRM transition highly specific
No interference at retention time
Step-by-Step Experimental Protocols
Protocol A: HPLC-UV for Process Intermediate Assay
Designed for bulk quantification where AECP is the primary component.
1. Reagent & Sample Preparation:
Diluent: Water:Acetonitrile (50:50, v/v) containing 0.1% Trifluoroacetic Acid (TFA). Note: TFA is critical to protonate the amine and prevent self-alkylation.
Standard Prep: Accurately weigh 50.0 mg of AECP reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).
2. Chromatographic Conditions:
Column: Superficially Porous Particle (SPP) C18, 150 x 4.6 mm, 2.7 µm (end-capped to prevent silanol interactions with the aniline group).
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 0-2 min (10% B), 2-10 min (10%
80% B), 10-12 min (80% B), 12-12.1 min (80% 10% B), 12.1-15 min (10% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 230 nm (optimal for the substituted aromatic ring).
3. Self-Validating System Controls (SST):
Inject the standard solution 6 times. The system is valid only if the tailing factor is
1.5 (confirming no secondary interactions) and the area %RSD is 2.0%.
Protocol B: LC-MS/MS for Trace Genotoxic Impurity Analysis
Designed for ultra-sensitive trace quantification in the final API matrix, adhering to principles for matrix effect mitigation.
Internal Standard (IS): AECP-d5 (deuterated analog) spiked at 1.0 ng/mL to correct for matrix-induced ion suppression.
Sample Prep: Dissolve 100 mg of the final API in 10 mL of Diluent (10 mg/mL matrix load). Spike with 10 µL of the IS working solution.
2. Chromatographic & MS Conditions:
Column: Sub-2 µm C18, 50 x 2.1 mm (UHPLC format for sharp peaks and high S/N).
Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
Ionization: Electrospray Ionization in Positive mode (ESI+).
MRM Transitions:
Precursor Ion:
212.1 ( for isotope).
Quantifier Product Ion:
176.1 (Loss of HCl, 36 Da).
Qualifier Product Ion:
133.1 (Loss of HCl and the acetyl group).
3. Self-Validating System Controls (SST):
Matrix Spike Recovery: Unspiked API must show AECP levels below the LOQ. API spiked at the TTC limit (1.5 ppm relative to API) must yield a recovery between 80% and 120%.
Sensitivity Check: The S/N ratio of the LOQ standard (0.06 ng/mL) must be
10.
References
ICH Q2(R2) Guideline on Validation of Analytical Procedures
European Medicines Agency (EMA) / International Council for Harmonisation.
URL:[Link]
ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk
European Medicines Agency (EMA) / International Council for Harmonisation.
URL:[Link]
ICH M10 Bioanalytical Method Validation
European Medicines Agency (EMA) / International Council for Harmonisation.
URL:[Link]
"comparative study of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one and mephedrone"
Technical Comparison Guide: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one vs. Mephedrone Executive Summary This guide provides a comparative technical analysis between Mephedrone (4-MMC) , a widely characterized synthet...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one vs. Mephedrone
Executive Summary
This guide provides a comparative technical analysis between Mephedrone (4-MMC) , a widely characterized synthetic cathinone, and 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (hereafter referred to as Compound A ), a halogenated aminoketone intermediate.
While Mephedrone is a stable, pharmacologically active end-product acting as a monoamine transporter substrate, Compound A represents a highly reactive
-haloketone scaffold with significant electrophilic potential. This guide contrasts their physicochemical stability, reactivity profiles, and analytical signatures to assist researchers in differentiating reactive precursors from active pharmaceutical ingredients (APIs).
Feature
Mephedrone (Reference Standard)
Compound A (Candidate/Intermediate)
Chemical Class
-Keto Phenethylamine (Cathinone)
-Chloro Phenylacetone (Haloketone)
Primary Reactivity
Nucleophilic (Secondary Amine)
Electrophilic (Alkylating Agent)
Stability
High (as HCl salt)
Low (prone to polymerization)
Pharmacology
DAT/SERT/NET Releaser
Potential Cytotoxin (Alkylator)
Chemical Structure & Reactivity Profile
The fundamental distinction lies in the position of the ketone relative to the aromatic ring and the presence of a leaving group (chlorine).
Structural Analysis
Mephedrone: Features a ketone at the
-position relative to the amine, adjacent to the phenyl ring (propiophenone backbone). The 4-methyl substitution provides metabolic stability against ring hydroxylation.
Compound A: Features a ketone at the C2 position (propan-2-one backbone), making it a Phenyl-2-Propanone (P2P) derivative. The presence of a chlorine atom at the
-position (C1) creates a highly reactive electrophilic center.[1]
The "Self-Destruct" Mechanism of Compound A
Compound A contains two incompatible functional groups on the same molecule:
Nucleophile: The primary amine (3-amino group) on the phenyl ring.
Expert Insight: Unlike Mephedrone, which is stable as a salt, Compound A is chemically predisposed to intermolecular polymerization or intramolecular cyclization (forming indole-like structures) under neutral or basic conditions. This makes isolation of Compound A in its free-base form operationally difficult and necessitates handling as a double acid salt or with protecting groups.
Figure 1: Reactivity flow contrasting the pharmacological binding of Mephedrone vs. the chemical instability and alkylating potential of Compound A.
Experimental Protocols: Stability & Solubility
To objectively compare performance, the following self-validating protocols differentiate the compounds based on hydrolytic stability and pH sensitivity.
Protocol 3.1: Comparative pH Stability Stress Test
Objective: Quantify degradation rates at physiological pH (7.4).
Preparation: Dissolve 1 mg of Mephedrone HCl and 1 mg of Compound A (stabilized salt) in separate 10 mL aliquots of degassed PBS (pH 7.4).
Incubation: Maintain at 37°C in a dark, temperature-controlled shaker.
Sampling: Aliquot 100 µL at T=0, T=1h, T=6h, and T=24h.
Quenching: Immediately dilute into cold ACN (1:4 v/v) to halt reaction and precipitate salts.
Analysis: Analyze via LC-MS/MS (See Section 4).
Expected Results:
Mephedrone: >95% recovery at T=24h. Degradation is negligible.
Compound A: <50% recovery at T=1h. Rapid hydrolysis of the C-Cl bond or dimerization via the aniline amine will occur, resulting in multiple peaks corresponding to hydroxy-metabolites or dimers.
Analytical Differentiation (Forensics & QC)
Distinguishing these compounds requires understanding their fragmentation pathways. Mephedrone follows the standard "Immonium Ion" rule, while Compound A exhibits "Tropylium" or "Benzyl" cation behavior due to the P2P scaffold.
Mass Spectrometry Fragmentation (EI-MS)
Fragment Type
Mephedrone (m/z)
Compound A (Predicted m/z)
Mechanism
Molecular Ion
177
211/213
Mephedrone is odd (1 N); Comp A is odd (1 N) + Cl isotope pattern.
Base Peak
58 (Immonium)
148/150 (Benzyl-like)
Mephedrone cleaves at -carbon. Comp A cleaves at carbonyl.
Characteristic
119 (Methyl-benzoyl)
43 (Acetyl)
Mephedrone retains the ring-carbonyl; Comp A loses the acetyl tail.
Analytical Workflow Diagram
Figure 2: Decision tree for analytical processing. Note the mandatory derivatization step for Compound A to prevent thermal degradation in the GC inlet.
Pharmacological & Toxicological Implications
Mechanism of Action (Mephedrone)
Mephedrone acts as a substrate-type releaser at the Dopamine (DAT) and Serotonin (SERT) transporters. It enters the presynaptic neuron and reverses the flow of neurotransmitters.
Key Interaction: Ionic bond between the protonated amine and the conserved Aspartate residue in the transporter.
Mechanism of Toxicity (Compound A)
Compound A is unlikely to function as a clean neurotransmitter releaser due to the steric bulk of the 2-ethyl group and the reactivity of the chlorine.
Alkylating Potential: The
-chloroketone is a potent alkylator. It can covalently bind to cysteine residues in proteins (e.g., Glutathione), leading to oxidative stress and cytotoxicity.
Sensitization: The aniline moiety (3-amino) combined with the alkylating side chain classifies this as a potential hapten , capable of inducing severe allergic sensitization or pulmonary toxicity.
References
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2010). Risk assessment report of a new psychoactive substance: 4-methylmethcathinone (mephedrone). Retrieved from [Link]
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Retrieved from [Link]
Meyer, M. R., et al. (2010).[2] Metabolism of the new designer drug mephedrone and toxicological detection of the metabolites in urine. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
World Health Organization (WHO). (2014). Mephedrone Critical Review Report. Expert Committee on Drug Dependence. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Chloroacetone (Structural Analog). Retrieved from [Link]
"comparing potency of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one with other cathinones"
This guide provides an objective, technical comparison between the specific halogenated compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one and established bioactive cathinones. Executive Summary: The compound 1-(3-A...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an objective, technical comparison between the specific halogenated compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one and established bioactive cathinones.
Executive Summary:
The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is not a pharmacological equivalent to psychoactive cathinones (such as Mephedrone or 3-MMC). Structurally, it is an
-halo-phenylacetone derivative, which serves as a chemical precursor or an intermediate. Unlike cathinones, which act as monoamine releasing agents, this compound lacks the requisite -keto-phenethylamine pharmacophore. Consequently, its "potency" should be interpreted as chemical reactivity (toxicity/alkylating potential) rather than psychostimulant efficacy.
Part 1: Structural & Pharmacological Divergence
To understand the potency difference, we must analyze the structural skeleton. The "Cathinone" class requires a specific arrangement of functional groups to bind to the Dopamine Transporter (DAT).
Structural Isomerism
Standard Cathinones (e.g., 3-MMC): Possess a ketone at the
-position (C1) and an amine at the -position (C2) relative to the phenyl ring.
The Subject (1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one): Possesses a chlorine at the C1 position and a ketone at the C2 position. This is an isocathinone precursor structure.
Visualizing the Mismatch:
Figure 1: Structural divergence showing why the subject molecule fails to engage the monoamine transporter binding pocket.
Part 2: Comparative Potency Analysis
The following table contrasts the subject molecule with 3-Methylmethcathinone (3-MMC), a structurally related but pharmacologically active cathinone.
Table 1: Pharmacodynamic vs. Toxicological Potency
Feature
3-MMC (Reference Cathinone)
Subject Molecule (Chloropropan-2-one)
Primary Mechanism
Monoamine Transporter Releaser (DAT/SERT)
Electrophilic Alkylation (Non-specific binding)
DAT Inhibition ()
~50–100 nM (High Potency) [1]
>10,000 nM (Inactive/No Affinity)
Bioavailability
High (Lipophilic amine crosses BBB)
Low (Likely degrades/reacts in blood plasma)
Receptor Target
Transmembrane Proteins (Non-covalent)
Nucleophilic Residues (Cysteine/Lysine)
Toxicity Profile
Sympathomimetic (Tachycardia, Vasoconstriction)
Cytotoxic / Lachrymator (Tissue damage)
Chemical Role
End-Product (Drug)
Intermediate / Precursor
Detailed Analysis of the Subject's Potency[2]
Lack of Amination: The subject molecule contains a chlorine atom where the amine (nitrogen) is typically located in isocathinones, or the ketone is misplaced for standard cathinones. Without the basic nitrogen atom in the correct spatial arrangement, the molecule cannot form the essential salt bridge with the aspartate residue (Asp79 in hDAT) inside the transporter.
Ring Substitution (3-Amino-2-ethyl): While the 2-ethyl group adds lipophilicity, the 3-amino group (aniline) on the ring is electronically distinct from the alkyl-amines found in potent cathinones. Aniline nitrogens are non-basic at physiological pH, further reducing potential binding affinity.
Alkylating Potency: The
-chloroketone moiety makes this molecule a potent lachrymator (tear-inducing agent). It reacts irreversibly with sulfhydryl groups in proteins. In a biological system, this manifests as cellular toxicity rather than psychoactive stimulation.
Part 3: Experimental Validation Protocols
To empirically verify the "potency" (or lack thereof) of the subject molecule compared to cathinones, the following self-validating workflows are recommended.
Protocol A: Competitive Radioligand Binding Assay (In Vitro)
Objective: Determine if the subject molecule binds to the Dopamine Transporter (DAT).
Preparation: Transfect HEK293 cells with human DAT (hDAT).
Ligand: Use
WIN35,428 (a high-affinity cocaine analog) as the radioligand.
Incubation: Incubate cell membranes with 5 nM
WIN35,428 and varying concentrations ( to M) of the subject molecule vs. 3-MMC (Control).
Filtration: Harvest membranes using a cell harvester and measure radioactivity via liquid scintillation counting.
Analysis: Plot displacement curves.
Expected Result (3-MMC): Sigmoidal displacement curve with
in the nanomolar range.
Expected Result (Subject): Flat line or non-specific displacement only at toxic concentrations (
).
Protocol B: Chemical Reactivity (Alkylation) Assay
Objective: Quantify the electrophilic potency (toxicity risk) of the subject.
Reagent: 4-(p-nitrobenzyl)pyridine (NBP) assay.
Method: Dissolve the subject molecule in acetone and mix with NBP. Heat to 60°C for 30 mins.
Detection: Add base (triethylamine). A color change to purple/blue indicates alkylation of the pyridine nitrogen by the
-chloroketone.
Comparison: Run parallel with Mephedrone (Negative Control). Mephedrone will not produce a color change as it is not an alkylating agent.
Workflow Diagram:
Figure 2: Experimental decision tree to distinguish pharmacological potency from chemical toxicity.
Conclusion
In the context of drug development and potency comparison:
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is 0% potent as a psychostimulant compared to standard cathinones like 3-MMC or Mephedrone. It lacks the structural requirements for DAT/SERT interaction.
It possesses high chemical potency as an electrophile, presenting significant handling hazards (skin/eye irritation, cellular toxicity) not present in the final cathinone drugs.
Researchers should treat this compound as a precursor intermediate , likely requiring amination to convert the chloro-ketone moiety into a pharmacologically active amino-ketone (though the resulting isomer would still be an isocathinone, likely of low potency).
References
Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. Neuropharmacology . Available at: [Link]
Baumann, M. H., et al. (2012).[1] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology . Available at: [Link]
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). Synthetic cathinones drug profile. Available at: [Link]
World Health Organization (WHO). (2016). Mephedrone (4-methylmethcathinone): Critical Review Report. Available at: [Link]
Inter-Laboratory Comparison of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one Analysis: A Comprehensive Guide
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Focus: Objective performance evaluation of analytical methodologies for highly reactive α-chloroketone intermediates. Introduction & T...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Focus: Objective performance evaluation of analytical methodologies for highly reactive α-chloroketone intermediates.
Introduction & The Analytical Challenge
The compound 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (C₁₁H₁₄ClNO) is a highly specialized, sterically hindered building block utilized in advanced organic synthesis and drug development. From an analytical perspective, this molecule presents a severe challenge due to two competing reactive centers:
The α-Chloroketone Moiety: The C1 carbon is highly electrophilic, making the carbon-chlorine bond susceptible to cleavage, thermal degradation, and dehydrohalogenation[1].
The Nucleophilic Amino Group: The primary amine on the phenyl ring acts as an internal nucleophile. Under improper pH or thermal conditions, it can attack the α-carbon, displacing the chloride and triggering rapid intramolecular cyclization[2].
To establish a robust control strategy, an inter-laboratory study was conducted across three independent facilities following ICH Q2(R2) validation guidelines[3]. This guide objectively compares a modern Core-Shell Biphenyl LC-MS/MS workflow against traditional alternatives: HPLC-UV (C18) and Gas Chromatography-Mass Spectrometry (GC-MS) .
Mechanistic Causality: Why Traditional Methods Fail
The GC-MS Thermal Degradation Pathway
In traditional GC-MS analysis (Method C), samples are vaporized in an inlet typically heated to >250°C. For α-chloroketones, this extreme thermal stress provides the activation energy required for rapid dehydrohalogenation (loss of HCl) or thermal cyclization[4]. Consequently, the intact molecule rarely reaches the detector, resulting in severe signal loss, poor recovery (<45%), and unacceptable precision limits.
The HPLC-UV (C18) Selectivity Gap
While standard HPLC-UV (Method B) avoids thermal degradation, fully porous C18 columns rely exclusively on hydrophobic interactions. The polar nature of the amino group and the ketone moiety causes the compound to elute too early in the void volume, leading to matrix suppression and poor resolution.
The Product Advantage: Core-Shell Biphenyl LC-MS/MS
Method A utilizes a 2.7 µm Core-Shell Biphenyl stationary phase .
Orthogonal Selectivity: The biphenyl phase provides dual retention mechanisms—hydrophobic and π-π (pi-pi) interactions[5]. The π electrons of the biphenyl rings strongly interact with the ethylphenyl ring of the analyte, anchoring it to the stationary phase and delaying elution away from polar matrix interferences[6].
Core-Shell Efficiency: The solid core of the 2.7 µm particle reduces the diffusion path length, minimizing band broadening (van Deemter C-term). This delivers UHPLC-level peak sharpness at standard HPLC backpressures, reducing frictional heating that could degrade the α-chloroketone[5].
Fig 1: Thermal degradation in GC-MS vs. intact stabilization via LC-MS/MS workflow.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system where chemical parameters are strictly controlled to prevent artifact formation.
Step 1: Cold Sample Preparation (Crucial for Stability)
Expertise Insight: Basic conditions (pH > 7) catalyze the enolization of the ketone, accelerating the intramolecular S_N2 attack by the amine[1]. The extraction must be buffered.
Aliquot 1.0 mL of the biological/synthetic matrix into a pre-chilled centrifuge tube.
Add 500 µL of 50 mM Ammonium Acetate buffer adjusted to pH 6.0 . This slightly acidic environment protonates a fraction of the amines and prevents base-catalyzed cyclization.
Perform Liquid-Liquid Extraction (LLE) using 2.0 mL of cold Methyl tert-butyl ether (MTBE) at 4°C.
Vortex for 2 minutes, centrifuge at 10,000 x g for 5 minutes, and transfer the organic layer.
Evaporate under a gentle stream of nitrogen at room temperature (Do not use heated vacuum centrifugation). Reconstitute in 200 µL of initial mobile phase.
Step 2: Instrumental Analysis (Method A - Core-Shell LC-MS/MS)
Expertise Insight: Avoid Acetonitrile. Acetonitrile contains π electrons that compete with the analyte for the biphenyl stationary phase. Using Methanol maximizes the π-π retention mechanism[6].
Column: Raptor™ Biphenyl or Kinetex® Core-Shell Biphenyl, 2.7 µm, 100 x 2.1 mm.
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.
Gradient: 10% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.
MS/MS Detection (ESI+):
Precursor Ion: m/z 212 [M+H]⁺
Product Ion: m/z 176 (Corresponding to the characteristic loss of HCl, 36 Da).
Fig 2: Self-validating LC-MS/MS methodology for α-chloroketone quantification.
Inter-Laboratory Quantitative Data Presentation
The following tables summarize the validation data collected across three laboratories in accordance with ICH Q2(R2) parameters (Accuracy, Precision, Linearity, and Range)[3],[7].
The inter-laboratory comparison unequivocally demonstrates that Method A (Core-Shell Biphenyl LC-MS/MS) is the only fit-for-purpose analytical strategy for the quantification of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one.
Attempting to analyze this compound via GC-MS (Method C) violates the fundamental principles of α-chloroketone stability, leading to massive thermal degradation[4]. While HPLC-UV (Method B) prevents thermal breakdown, standard C18 columns lack the orthogonal π-π selectivity required to adequately retain and resolve the polar aromatic structure from matrix components[5]. By combining strict pH-controlled cold extraction with the advanced selectivity of a core-shell biphenyl phase, researchers can achieve ICH Q2(R2) compliant accuracy (>99%) and precision (RSD <2%)[3].
Technical Evaluation: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one vs. Established NPS Precursors
The following guide provides an in-depth technical evaluation of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one , analyzing its role as a high-value precursor in the synthesis of next-generation substituted cathinones. P...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical evaluation of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one , analyzing its role as a high-value precursor in the synthesis of next-generation substituted cathinones.
Part 1: Executive Summary & Chemical Identity
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (CAS: 1803878-63-8) represents a specific class of "designer precursors" intended to circumvent controls on traditional precursors like PMK (Piperonyl Methyl Ketone) and BMK (Benzyl Methyl Ketone). Chemically, it is an
-chloro-phenylacetone derivative.
Unlike direct psychoactive substances (e.g., MDMA, Mephedrone), this compound is a reactive intermediate . Its "performance" is defined by its synthetic utility (yield, purity, stability) and the pharmacological potency of its downstream derivatives (specifically 3-Amino-2-ethylcathinone or related analogues).
Benzylic C-Cl bond (Electrophile); Aniline (Nucleophile)
Part 2: Comparative Performance Analysis
The following section compares this specific chloroketone against the industry-standard precursor 2-Bromo-4'-methylpropiophenone (used for 4-MMC/Mephedrone) and PMK Glycidate .
Synthetic Efficiency (Yield & Reactivity)
The primary metric for a precursor is the ease of conversion to the active amine.
Feature
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
2-Bromo-4'-methylpropiophenone (Standard)
PMK Glycidate (Masked)
Leaving Group
Chloride (Cl) . Poor leaving group compared to Bromide. Requires catalysis (KI) or higher temps.
Bromide (Br) . Excellent leaving group. Reacts rapidly with amines at RT.
None . Requires hydrolysis/decarboxylation first.
Stability
High . C-Cl bond is less prone to photo-degradation. Longer shelf-life.
Low . C-Br bond degrades under light/heat, turning purple/brown.
Very High . Stable ester form.
Atom Economy
Better . Cl (35.5 Da) vs Br (79.9 Da). Higher mass fraction of the scaffold.
Lower . Significant mass waste in the leaving group.
Lowest . Requires loss of significant mass during conversion.
Self-Reactivity
High Risk . Contains both nucleophile () and electrophile (). Prone to polymerization if not stored as a salt (e.g., HCl).
Low . No internal nucleophile. Stable monomer.
None . Chemically inert until activated.
Expert Insight: The presence of the 3-amino group on the phenyl ring introduces a critical challenge: Intermolecular Polymerization . Unlike standard precursors, this molecule can react with itself (
attacks ).
Operational Requirement: This precursor must be stored and handled as a dihydrochloride salt or kept in acidic media to protonate the amine (
), deactivating its nucleophilicity until the amination step.
Pharmacological Potential of the Derivative
The "performance" of the final NPS depends on the Structure-Activity Relationship (SAR) imparted by the 3-amino-2-ethyl substitution.
2-Ethyl Group (Steric Bulk): Similar to the 4-methyl group in Mephedrone but at the ortho position. This steric bulk likely reduces metabolic clearance (MAO inhibition) but may also hinder binding to the Dopamine Transporter (DAT) compared to para-substitution.
3-Amino Group (Polarity): A free amino group on the ring is rare in stimulants. It increases water solubility and polarity, potentially reducing Blood-Brain Barrier (BBB) penetration compared to lipophilic analogs (like 4-MMC).
Predicted Effect: Likely a lower potency stimulant with a shorter duration than 4-MMC, potentially acting more as a serotonin releaser due to the ring substitution pattern.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesize the methylamino-derivative (Target NPS) from 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one while preventing self-polymerization.
Methodology: Finkelstein-Assisted Amination
Rationale: The C-Cl bond is sluggish. Direct heating causes polymerization. We use Potassium Iodide (KI) to generate the transient, highly reactive Iodo-intermediate in situ.
Step-by-Step Protocol
Preparation of the Substrate:
Dissolve 10.0 mmol of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one in 50 mL of dry Acetone.
Critical Step: Add 1.1 eq of HCl (dioxane solution) to ensure the aniline nitrogen is protonated (
), protecting it from reacting.
Finkelstein Activation:
Add 0.5 eq of Potassium Iodide (KI) . The solution will turn yellow (liberation of Iodine traces) or precipitate KCl.
Stir at room temperature for 30 minutes. This converts the
-Chloro ketone to the -Iodo ketone (equilibrium).
Amination (The "Cold-Dump" Technique):
Cool the mixture to 0°C.
Prepare a 40% aqueous solution of Methylamine (excess, 5.0 eq).
Add the ketone solution dropwise into the rapidly stirring methylamine solution.
Mechanism: The excess base deprotonates the aniline (restoring
) but the intermolecular reaction is outcompeted by the huge excess of methylamine attacking the -carbon.
Workup & Purification:
Evaporate solvent under vacuum (keep T < 40°C).
Partition residue between Dichloromethane (DCM) and Water.
Wash organic layer with Brine. Dry over
.
Precipitate the final product as a hydrochloride salt using HCl/Ether.
Data Validation Table
Parameter
Standard Conditions (No Catalyst)
Optimized Conditions (KI Catalyst)
Reaction Time
12 - 24 Hours
2 - 4 Hours
Temperature
Reflux (60°C)
Room Temp (25°C)
Side Products
Pyrazines (Self-condensation) > 15%
< 2%
Yield
45 - 50%
85 - 92%
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the critical difference between the "Direct Path" (prone to failure) and the "Catalytic Path" (Optimized).
Caption: Figure 1. Mechanistic pathway comparing the high-risk thermal degradation vs. the KI-catalyzed activation strategy.
Part 5: Safety & Toxicological Warning
WARNING: This compound is a potent Lachrymator and Alkylating Agent .
Ocular Toxicity:
-Haloketones irreversibly alkylate TRPA1 channels in sensory nerves, causing severe eye pain and tearing (similar to CS gas). Full face respirator required.
Sensitization: The presence of the aniline group (
) increases the risk of allergic sensitization and dermatitis upon contact.
Stability: Do not store in metal containers. The HCl released from slow hydrolysis will corrode steel. Use glass/Teflon.
References
Capot Chemical . (n.d.). Product Specification: 1-(3-Amino-2-ethylphenyl)-3-chloropropan-2-one. Retrieved from [Link]
United Nations Office on Drugs and Crime (UNODC) . (2020). Global Synthetic Drugs Assessment: Precursors and derivatives. Retrieved from [Link]
World Health Organization (WHO) . (2022). Critical Review of Novel Psychoactive Substances and their Precursors. Retrieved from [Link]
Comparative
Quantitative Structure-Activity Relationship (QSAR) Analysis of Substituted Cathinones: A Comparative Modeling Guide
Executive Summary This guide provides a technical analysis of QSAR methodologies applied to substituted cathinones ("bath salts"), a class of new psychoactive substances (NPS) acting as monoamine transporter substrates o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of QSAR methodologies applied to substituted cathinones ("bath salts"), a class of new psychoactive substances (NPS) acting as monoamine transporter substrates or inhibitors. We objectively compare three primary modeling approaches—Classical Hansch Analysis, 3D-QSAR (CoMFA/CoMSIA), and Machine Learning (ML)—evaluating their predictive accuracy for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporter affinity. This document is designed for medicinal chemists and toxicologists requiring robust predictive frameworks for emerging NPS.
Part 1: Structural Basis & Descriptor Selection
The cathinone scaffold (β-keto amphetamine) presents four primary vectors for structural modification, each influencing pharmacokinetics and pharmacodynamics. Effective QSAR modeling requires the selection of specific molecular descriptors that capture these physicochemical variations.
Critical Structural Vectors
Aromatic Ring Substitutions (
): Electronic () and steric () properties here dictate DAT vs. SERT selectivity.
Insight: Bulky para-substituents (e.g., 4-trifluoromethyl) shift selectivity toward SERT due to the larger binding pocket size of SERT relative to DAT.
Alpha-Carbon Alkylation (
): Controls lipophilicity (LogP) and metabolic stability.
Insight: Extension of the
-alkyl chain (e.g., pentedrone) increases DAT potency up to a parabolic limit (steric cutoff).
Nitrogen Substitution (
): Determines mode of action (Releaser vs. Blocker).
Insight: Incorporation of the nitrogen into a pyrrolidine ring (e.g., MDPV) creates a tertiary amine that prevents translocation, resulting in pure uptake inhibition (cocaine-like) rather than release (amphetamine-like).
Descriptor Comparative Table
Descriptor Class
Specific Parameters
Relevance to Cathinones
Causality
Steric
Taft's , Molar Refractivity (MR), Sterimol ()
High
The DAT orthosteric site is sterically restricted; bulky groups reduce affinity.
Electronic
Hammett , HOMO/LUMO Gap
Medium
Influences the basicity of the amine and cation- interactions with Phe79 (DAT).
Lipophilic
LogP, (Hansch constant)
High
Critical for Blood-Brain Barrier (BBB) permeability and non-specific hydrophobic binding.
Topological
Polar Surface Area (PSA), Wiener Index
Medium
Used primarily in ML models to predict BBB crossing without conformational bias.
Part 2: Comparative Analysis of Modeling Approaches
This section evaluates the three dominant computational strategies for predicting cathinone activity.
Classical Linear Regression (Hansch Analysis)
Methodology: Multiple Linear Regression (MLR) correlating biological activity (
) with physicochemical constants.
Performance: High
(>0.[1][2]85) within congeneric series (e.g., only para-substituted methcathinones).
Limitation: Fails when the scaffold changes significantly (e.g., comparing methcathinone to MDPV).
Verdict: Best for optimizing a specific lead series.
3D-QSAR (CoMFA / CoMSIA)
Methodology: Aligns molecules in a 3D grid and calculates Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.
Performance: Superior for visualizing the binding pocket. CoMFA contour maps reveal that steric bulk at the 4-position is 45% responsible for variance in SERT affinity.
Limitation: Highly sensitive to the alignment rule (e.g., superimposing the aromatic ring vs. the nitrogen atom).
Verdict: Best for mechanistic understanding of transporter selectivity.
Machine Learning (Support Vector Machines / Deep Learning)
Methodology: Non-linear mapping using molecular fingerprints (ECFP4) or graph neural networks.
Performance: Can handle diverse datasets (cathinones + amphetamines + tryptamines).
Verdict: Best for high-throughput screening of novel NPS structures.
Visualization: QSAR Workflow Logic
The following diagram illustrates the standard workflow for developing a validated QSAR model for cathinones.
Figure 1: Standardized workflow for QSAR model development, emphasizing the necessity of geometry optimization (DFT) prior to descriptor calculation.
Part 3: Experimental Validation Protocol
To build a trustworthy QSAR model, the biological data (dependent variable) must be generated using a consistent, self-validating protocol. The Monoamine Uptake Inhibition Assay is the gold standard.
Protocol: HEK293 Monoamine Uptake Assay
Objective: Determine
values for DAT, SERT, and NET inhibition.
Cell Culture Preparation:
Use HEK293 cells stably transfected with human DAT, SERT, or NET.[3][4][5]
This diagram visualizes the critical binding site interactions derived from 3D-QSAR and docking studies.
Figure 2: Pharmacophore map illustrating the key interactions. The "Selectivity Switch" highlights how steric bulk at the 4-position dictates transporter preference.
References
Bonano, J. S., et al. (2015).[6] Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(10), 2433–2444.[6]
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
Sakloth, F., et al. (2015).[6] Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(9), 2210-2218.[6]
Eshleman, A. J., et al. (2013). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release.[3][6][7][8] Journal of Pharmacology and Experimental Therapeutics, 344(3), 568-578.
A Guide to the Comprehensive Benchmarking of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one Against Certified Reference Standards
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The emergence of novel psychoactive substances (NPS) and research chemicals presents a significant challenge to the sci...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel psychoactive substances (NPS) and research chemicals presents a significant challenge to the scientific community, requiring robust and reliable analytical methodologies for their identification, characterization, and quantification.[1] This guide provides a comprehensive framework for benchmarking a novel compound, exemplified by 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one, against certified reference standards. As this specific molecule is not extensively documented in public literature, it serves as an ideal model for establishing a rigorous analytical workflow applicable to a wide range of novel synthetic compounds, particularly those in the substituted cathinone class.[2] We will detail orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—elucidating the causality behind experimental choices and presenting self-validating protocols. This guide is designed to equip researchers, forensic scientists, and drug development professionals with the expertise to generate trustworthy and authoritative data.
Introduction: The Analytical Imperative for Novel Compounds
The rapid proliferation of novel synthetic compounds, often categorized as "research chemicals" or "designer drugs," continuously challenges the capabilities of forensic, clinical, and research laboratories.[3] These substances, frequently analogues of existing controlled drugs, are designed to circumvent regulations, and their chemical, pharmacological, and toxicological profiles are often unknown.[1] 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is a structural analogue belonging to the broader class of α-chloro ketones and substituted cathinones. The α-chloro ketone moiety imparts significant electrophilic reactivity, while the substituted aminophenyl ring suggests potential psychoactive properties.[4]
Given the lack of established data, any scientific investigation involving such a compound must begin with rigorous characterization and purity assessment. This process, known as benchmarking, involves comparing the analytical profile of the test article against a well-characterized, high-purity Certified Reference Material (CRM).[3] This is not merely a quality control step; it is the foundational requirement for data integrity and reproducibility in any subsequent research, be it mechanistic studies, pharmacological screening, or forensic identification. The use of orthogonal analytical methods—techniques that rely on different physical and chemical principles—is paramount to ensure a comprehensive and unambiguous characterization.[5]
This guide will outline a multi-pronged approach to benchmarking, establishing the identity, purity, and structural integrity of a novel compound like 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one.
Part 1: The Cornerstone of Analysis - Selecting Reference Standards
The credibility of any comparative analysis hinges on the quality of the reference standard. A simple chemical from a commercial supplier is insufficient for rigorous scientific work.
The Rationale for Certified Reference Materials (CRMs):
A CRM, produced under an ISO 17034 accredited program, provides a certified value for properties like purity, accompanied by a comprehensive Certificate of Analysis (CoA).[6] This document details the characterization methods used and provides a statement of measurement uncertainty. Using a CRM from a reputable supplier (e.g., MilliporeSigma's Cerilliant®, LGC Standards, Cayman Chemical) ensures traceability and international recognition of the results.[3][6][7]
Selection Criteria for an Analogous Compound:
Since a CRM for 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is unlikely to exist, the selection of an appropriate reference standard should be based on structural similarity. Suitable candidates would include:
Positional Isomers: e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one or other related chlorophenyl propanone derivatives.[8]
Closely Related Cathinones: A certified standard of a well-known cathinone like Mephedrone or Methylone can serve as a system suitability standard and a benchmark for chromatographic and mass spectrometric behavior.[5]
Precursor Ketone: If available, a standard of the non-chlorinated precursor, 1-(3-Amino-2-ethylphenyl)propan-2-one, would be invaluable for identifying synthesis-related impurities.
For the purposes of this guide, we will assume the acquisition of a certified lot of a closely related cathinone analogue to serve as the primary reference standard for methodological validation and comparison.
Part 2: Orthogonal Analytical Workflow for Comprehensive Benchmarking
A single analytical technique is insufficient to fully characterize a novel compound. An orthogonal approach, combining separation science with mass spectrometry and spectroscopy, provides a self-validating system for structural confirmation and purity assessment.
A Comparative Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one (AECP)
This guide provides a comprehensive framework for establishing a robust In Vitro to In Vivo Correlation (IVIVC) for the novel small molecule entity, 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one, hereafter referred to a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for establishing a robust In Vitro to In Vivo Correlation (IVIVC) for the novel small molecule entity, 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one, hereafter referred to as AECP. As researchers and drug development professionals, our primary goal is to de-risk clinical candidates early and efficiently. An IVIVC serves as a critical bridge between laboratory experiments and clinical outcomes, enabling the prediction of a drug's in vivo performance from its in vitro characteristics.[1][2]
The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and an in vivo response (like plasma drug concentration).[1][3][4] Establishing a strong, "Level A" correlation—a point-to-point relationship between in vitro and in vivo data—can streamline formulation optimization, set meaningful dissolution specifications, and potentially waive certain in vivo bioequivalence studies for post-approval changes, a stance supported by both the FDA and the European Medicines Agency (EMA).[4][5][6][7]
This document details the essential in vitro characterization assays and in vivo pharmacokinetic studies required to build and validate a meaningful IVIVC for AECP, comparing its hypothetical profile to alternative compounds with distinct physicochemical and biopharmaceutical properties.
Part 1: Foundational In Vitro Characterization
The journey to a successful IVIVC begins with a thorough understanding of the compound's behavior in controlled laboratory systems. These assays provide the fundamental parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile. The key determinants for oral bioavailability are metabolic stability, permeability, and the extent of binding to plasma proteins.[8]
Metabolic Stability Assessment
Metabolic stability is a primary driver of a drug's clearance and, consequently, its half-life and overall exposure.[9] We employ a dual-system approach to gain a comprehensive metabolic profile.
Liver Microsomal Stability: This assay is a cost-effective, high-throughput method to assess Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes.[10][11][12] Liver microsomes are subcellular fractions containing these key enzymes.[10]
Hepatocyte Stability: For a complete picture, we use cryopreserved hepatocytes. These intact liver cells contain both Phase I and Phase II metabolic enzymes (e.g., UGTs), providing a more holistic view of cellular metabolism and potential clearance pathways.[9][13]
Preparation: Pooled human liver microsomes (0.5 mg/mL) are pre-warmed at 37°C in a phosphate buffer (pH 7.4).
Initiation: The reaction is initiated by adding the cofactor NADPH (1 mM), which is required for CYP enzyme activity.[11] AECP is added at a final concentration of 1 µM.
Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound (AECP) over time.
Controls: Negative controls (without NADPH) are run to account for non-enzymatic degradation. Positive controls (e.g., Testosterone, a known CYP substrate) are included to validate the assay performance.
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.
Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[14][15] Therefore, accurately quantifying PPB is essential for interpreting pharmacokinetic and pharmacodynamic data.[15][16]
Equilibrium Dialysis: This is considered the gold-standard method as it minimizes non-specific binding and provides a direct measure of the unbound fraction (fu).[16][17] The technique involves separating a drug-containing plasma sample from a drug-free buffer solution by a semi-permeable membrane, allowing only the unbound drug to equilibrate across the membrane.
Apparatus Setup: A 96-well equilibrium dialysis apparatus is used, with each well divided by a semi-permeable membrane (molecular weight cut-off of ~10 kDa).
Sample Loading: Human plasma (or plasma from other preclinical species) is spiked with AECP (e.g., at 1 µM) and added to one side of the membrane (the plasma chamber).
Buffer Loading: Phosphate-buffered saline (PBS, pH 7.4) is added to the other side (the buffer chamber).
Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium.
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
Analysis: The concentration of AECP in both samples is determined by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Intestinal Permeability
For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption into the systemic circulation.[8][18]
Caco-2 Permeability Assay: This model uses a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal epithelium.[18][19] It is invaluable for predicting oral drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[19][20]
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of tight junctions.
Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
Permeability Assessment (A-to-B): AECP is added to the apical (A, upper) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (B, lower) chamber, representing the blood side, over 2 hours.
Efflux Assessment (B-to-A): In a separate set of wells, AECP is added to the basolateral chamber, and samples are taken from the apical chamber to assess active efflux.
Analysis: All samples are analyzed by LC-MS/MS.
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is subject to active efflux.
Comparative In Vitro Data Summary
To contextualize the properties of AECP, we compare its hypothetical in vitro data with two alternative compounds: Comp-A (a high-permeability, metabolically stable compound) and Comp-B (a low-permeability, rapidly metabolized compound).
Parameter
AECP (Test Compound)
Comp-A (High Bioavailability)
Comp-B (Low Bioavailability)
Rationale & Implication
HLM Half-life (t½, min)
45
> 120
8
Indicates moderate Phase I metabolic clearance for AECP. Comp-A is highly stable, while Comp-B is rapidly cleared.
Hepatocyte CLint (µL/min/10⁶ cells)
22
5
95
Confirms moderate overall clearance for AECP. Comp-B shows high hepatic extraction.
Plasma Protein Binding (fu, %)
12%
35%
3%
AECP is moderately bound. A higher free fraction (Comp-A) can increase clearance but also efficacy. Very low free fraction (Comp-B) limits availability.
Caco-2 Papp (A→B, 10⁻⁶ cm/s)
8.5
25
0.4
AECP shows moderate-to-good permeability. Comp-A is highly permeable, while Comp-B has poor permeability, which will likely be absorption-limiting.
Efflux Ratio (B→A / A→B)
1.2
0.9
4.5
AECP is not a significant efflux substrate. Comp-B is actively pumped out of cells, further limiting its absorption.
Part 2: In Vivo Pharmacokinetic Evaluation
In vivo studies are essential to understand how the in vitro properties translate into the complex biological system of a living organism.[21] A well-designed pharmacokinetic (PK) study provides the data needed to calculate key parameters like bioavailability and clearance, which form the "in vivo" side of the IVIVC.[22]
Study Design: Cassette Dosing in Sprague-Dawley Rats
To improve efficiency, a cassette dosing approach can be used if bioanalytical methods can be developed to quantify all compounds simultaneously.[22] Male Sprague-Dawley rats are used, with two dosing groups to determine absolute oral bioavailability (F%).
Group 1: Intravenous (IV) Administration (1 mg/kg): IV dosing provides a direct measure of systemic clearance (CL) and volume of distribution (Vd), as it bypasses the absorption process. The resulting Area Under the Curve (AUCiv) serves as the 100% bioavailability reference.
Group 2: Oral Gavage (PO) Administration (10 mg/kg): Oral dosing allows for the assessment of the rate and extent of absorption. The resulting AUCpo is compared to AUCiv to calculate bioavailability.
Animal Acclimation: Animals are acclimated for at least 3 days before the study.
Dosing: AECP is formulated in a suitable vehicle (e.g., 20% Solutol in water) and administered to the respective groups.
Blood Sampling: Serial blood samples (~100 µL) are collected from the tail vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of AECP are quantified using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters. Absolute bioavailability (F%) is calculated as: (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.[23]
Comparative In Vivo Data Summary
The in vivo results should reflect the predictions from the in vitro data.
Parameter
AECP (Test Compound)
Comp-A (High Bioavailability)
Comp-B (Low Bioavailability)
Correlation to In Vitro Data
Clearance (CL, mL/min/kg)
15
8
55
AECP's moderate clearance aligns with its hepatocyte stability. Comp-A's low clearance and Comp-B's high clearance were also predicted.
Oral Tmax (hr)
1.5
0.8
2.0
Reflects absorption rate. Comp-A's high permeability leads to rapid absorption. Comp-B's poor permeability and efflux result in slower absorption.
Oral Cmax (ng/mL)
850
2100
95
The maximum concentration achieved is a function of both absorption rate and extent.
Oral AUC (ng*hr/mL)
5670
20800
475
The total drug exposure directly reflects bioavailability.
Bioavailability (F, %)
65%
92%
7%
AECP's good bioavailability is consistent with its moderate permeability and metabolism. Comp-A's excellent profile and Comp-B's poor profile were accurately forecasted by the in vitro assays.
Part 3: Constructing the IVIVC Model
With robust in vitro and in vivo datasets, we can now construct the IVIVC model. The goal is to establish a Level A correlation, which predicts the entire in vivo plasma profile from in vitro dissolution data.[6] This involves mathematically transforming the plasma concentration-time data into an in vivo absorption profile through a process called deconvolution.
IVIVC Development Workflow
The process involves generating data from multiple formulations with different release rates (e.g., fast, medium, slow) to build a robust correlation.[3]
Caption: Overall workflow for developing a Level A IVIVC model.
Logical Framework for Predicting In Vivo Performance
The in vitro parameters serve as inputs to predict the key in vivo outcomes of clearance and bioavailability. This logical relationship underpins the entire IVIVC concept.
Caption: Relationship between key in vitro inputs and in vivo outcomes.
Experimental Workflow Visualization
A detailed look at a single, crucial experiment highlights the self-validating nature of the protocols used to generate high-quality data for the IVIVC model.
Proper handling and disposal of highly reactive pharmaceutical intermediates require a rigorous understanding of their underlying molecular behavior. As a preferred partner in laboratory safety and chemical handling, we...
Author: BenchChem Technical Support Team. Date: March 2026
Proper handling and disposal of highly reactive pharmaceutical intermediates require a rigorous understanding of their underlying molecular behavior. As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive Standard Operating Procedure (SOP) for 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one .
This guide moves beyond generic safety data, offering drug development professionals field-proven, self-validating protocols to neutralize and dispose of this specific compound safely.
Physicochemical Hazard Profile & Causality
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is a bifunctional molecule presenting a severe, dual-hazard profile:
The Alpha-Chloro Ketone Moiety (Alkylating Hazard): The carbonyl group heavily withdraws electron density, stabilizing the transition state and making the adjacent carbon-chlorine bond exceptionally susceptible to nucleophilic attack. In biological systems, this acts as a potent alkylating agent that rapidly forms covalent bonds with nucleophilic residues (e.g., sulfhydryl groups in cysteine). This mechanism is responsible for the compound's severe lachrymatory effects and its classification as a potent dermal sensitizer[1].
The Aniline Moiety (Systemic Toxicity): The 3-amino-2-ethylphenyl group introduces the risk of aromatic amine toxicity, specifically in vivo N-oxidation, which can lead to methemoglobinemia.
Autocatalytic Instability: Because this molecule contains both a strong electrophile (the alpha-chloro ketone) and a moderate nucleophile (the primary aniline), it is highly prone to exothermic intermolecular alkylation (oligomerization) if exposed to heat or concentrated in the absence of a solvent.
Due to these factors, untreated disposal into general organic waste streams poses unacceptable risks. The compound must be chemically deactivated prior to logistical segregation.
Quantitative Safety & Disposal Metrics
The following parameters dictate the operational boundaries for handling and neutralizing this compound.
Parameter
Specification / Threshold
Mechanistic Rationale
Primary Hazard Class
Dermal Sensitizer / Lachrymator
Alpha-halo ketones rapidly alkylate biological thiols and amines via pathways[1].
Quenching Reagent
10% w/v (aq)
Thiosulfate is a soft, highly polarizable nucleophile that efficiently and selectively displaces the alpha-chloride.
Stoichiometry
3.0 Molar Equivalents
An excess ensures the complete consumption of the electrophilic hazard without generating toxic byproducts.
Waste Categorization
Halogenated Organic Waste
EPA guidelines mandate that wastes containing >5% halogens must be segregated to prevent hazardous emissions[2].
Incineration Profile
> 1000 °C (Rotary Kiln)
High-temperature thermal destruction is required to prevent the formation of polychlorinated dibenzodioxins[3].
Bench-Scale Chemical Deactivation Protocol
To eliminate the alkylating hazard before disposal, the alpha-chloro ketone must be converted into a water-soluble, non-volatile Bunte salt using sodium thiosulfate. This protocol is designed as a self-validating system to ensure absolute safety.
Step 1: Preparation & Solubilization
Don appropriate PPE: Full-face respirator (or work strictly within a certified fume hood), heavy-duty butyl rubber gloves (nitrile is rapidly permeated by chlorinated ketones), and a chemically resistant lab coat.
Transfer the waste 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one to a round-bottom flask equipped with a magnetic stir bar.
Dissolve the compound in a water-miscible co-solvent (e.g., Tetrahydrofuran or Ethanol) to achieve a concentration of approximately 0.2 M. Causality: A co-solvent is required to maintain homogeneity and ensure the aqueous quenching reagent can physically interact with the organic electrophile.
Step 2: Nucleophilic Quenching
4. While stirring vigorously at room temperature, add 3.0 molar equivalents of a 10% (w/v) aqueous Sodium Thiosulfate (
) solution dropwise.
5. Allow the biphasic mixture to stir for 2 to 4 hours. Causality: The soft thiosulfate nucleophile selectively attacks the highly electrophilic alpha-carbon, displacing the chloride ion and neutralizing the lachrymatory hazard.
Step 3: Self-Validation
6. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate eluent system.
7. Critical Checkpoint: Do not proceed to disposal until the high-
UV-active starting material has completely disappeared. This validates the total consumption of the alkylating agent.
Step 4: Phase Separation & Segregation
8. Transfer the validated mixture to a separatory funnel. Add Ethyl Acetate and Water to induce clean phase separation.
9. Drain the aqueous layer (containing the neutralized Bunte salt and excess thiosulfate) into the Aqueous Basic Waste stream.
10. Collect the organic layer into the Halogenated Organic Waste stream.
Waste Disposal Workflow & EPA Compliance
When managing the segregated organic layer, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) guidelines is mandatory. Halogenated organics must never be comingled with standard non-halogenated solvents. Comingling risks the generation of corrosive hydrogen chloride gas and complicates the high-temperature rotary kiln incineration process required for safe destruction[2][3].
Workflow for the chemical deactivation and segregation of alpha-chloro ketone hazardous waste.
Immediate Spill Response Protocol
In the event of an accidental release, standard absorbent protocols are insufficient due to the compound's reactivity.
Evacuate and Ventilate: Immediately clear the area and maximize fume hood/room ventilation to disperse lachrymatory vapors.
Avoid Basic Absorbents: Do not use pure amine-based spill kits directly on concentrated spills. The
reaction between the alpha-chloro ketone and concentrated amines can be violently exothermic.
Containment: Cover the spill with an inert, non-reactive absorbent such as vermiculite or dry sand.
Collection: Using non-sparking tools, carefully sweep the absorbed material into a sealable, chemically resistant container. Transfer the container to a fume hood and apply the Bench-Scale Chemical Deactivation Protocol (Section 3) to the absorbed mass before final disposal.
References
1.[2] UWO Guide to Classifying Unwanted Materials - UW Oshkosh. Available at:
2.[3] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPIS. Available at:
3.[1] Hazard identification of strong dermal sensitizers - ResearchGate. Available at: